(2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[5-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O8/c1-15(10-12-33-24-23(32)22(31)21(30)18(13-27)34-24)5-7-17-16(2)6-8-19-25(17,3)11-9-20(29)26(19,4)14-28/h10,17-24,27-32H,2,5-9,11-14H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFZKPLEKRHFFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1C(C(C(C(O1)CO)O)O)O)CCC2C(=C)CCC3C2(CCC(C3(C)CO)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501100325 | |
| Record name | (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501100325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90851-24-4 | |
| Record name | (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90851-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501100325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structure Elucidation of (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive and systematic approach to the structure elucidation of the novel labdane diterpene glycoside, (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside. The methodologies described herein are based on established analytical techniques widely employed in natural product chemistry.[1][2][3]
Introduction
The structural characterization of novel natural products is a cornerstone of drug discovery and development. Labdane diterpenes and their glycosides are a diverse class of natural products known for a wide range of biological activities.[4][5][6][7] This document provides a detailed workflow for the isolation, purification, and complete structure elucidation of the title compound, a complex labdane diterpene glycoside. The process relies on a combination of chromatographic and modern spectroscopic techniques.[8][9]
Proposed Workflow for Isolation and Structure Elucidation
The elucidation of the chemical structure of a novel natural product is a stepwise process that begins with isolation and purification, followed by a series of spectroscopic analyses to determine its planar structure and stereochemistry.
Caption: A typical workflow for the isolation and structure elucidation of a novel natural product glycoside.
Experimental Protocols
Extraction and Isolation
-
Extraction: Dried and powdered plant material (e.g., leaves or roots) is exhaustively extracted with methanol (MeOH) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their polarity.
-
Column Chromatography: The n-BuOH fraction, typically containing glycosides, is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol (CHCl₃-MeOH). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Further Purification: Fractions showing the presence of the target compound are further purified using reverse-phase (ODS) column chromatography with a methanol-water (MeOH-H₂O) gradient, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
High-Resolution Mass Spectrometry (HR-MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to determine the accurate mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectra are recorded on a 500 MHz or higher spectrometer using deuterated methanol (CD₃OD) as the solvent.
-
1D NMR: ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT-135) spectra are acquired.
-
2D NMR: Correlation Spectrometry (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectrometry (NOESY) or Rotating-frame Overhauser Effect Spectrometry (ROESY) experiments are conducted to establish connectivities and stereochemistry.
-
-
Acid Hydrolysis and Sugar Identification: To identify the sugar moiety, the glycoside is hydrolyzed with dilute acid (e.g., 2M HCl). The resulting sugar is then identified by comparison of its TLC and optical rotation with an authentic sample, and its absolute configuration is determined by derivatization and GC analysis.
Data Presentation
The following tables summarize the hypothetical spectroscopic data that would be expected for the structure elucidation of the title compound.
Table 1: Hypothetical ¹H and ¹³C NMR Data for the Aglycone Moiety
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (H → C) |
| 1 | 40.2 | 1.85 (m) | C-2, C-10, C-20 |
| 2 | 148.5 | 4.88 (s), 4.55 (s) | C-1, C-3, C-10 |
| 3 | 42.1 | 2.10 (m), 1.95 (m) | C-2, C-4, C-5, C-18 |
| 4 | 34.0 | - | - |
| 5 | 56.5 | 1.65 (m) | C-4, C-6, C-10, C-18, C-19 |
| 6 | 78.9 | 3.40 (dd, 11.0, 4.5) | C-5, C-7, C-8 |
| 7 | 41.8 | 1.70 (m), 1.55 (m) | C-6, C-8, C-9 |
| 8 | 38.5 | 1.90 (m) | C-7, C-9, C-10, C-17 |
| 9 | 57.1 | 1.45 (m) | C-1, C-8, C-10, C-11 |
| 10 | 39.8 | - | - |
| 11 | 22.5 | 2.20 (m) | C-9, C-12, C-13 |
| 12 | 125.8 | 5.30 (t, 7.0) | C-11, C-13, C-14, C-16 |
| 13 | 140.1 | - | - |
| 14 | 69.5 | 4.15 (d, 7.0) | C-12, C-13, C-16 |
| 15 | 16.2 | 1.68 (s) | C-12, C-13, C-14 |
| 16 | 17.5 | 1.75 (s) | C-12, C-13, C-14 |
| 17 | 21.9 | 0.95 (s) | C-8, C-9, C-10 |
| 18 | 33.8 | 0.85 (s) | C-3, C-4, C-5, C-19 |
| 19 | 65.1 | 3.75 (d, 11.5), 3.45 (d, 11.5) | C-3, C-4, C-5, C-18 |
| 20 | 15.5 | 0.70 (s) | C-1, C-5, C-9, C-10 |
Table 2: Hypothetical ¹H and ¹³C NMR Data for the Sugar Moiety (D-Glucopyranoside)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (H → C) |
| 1' | 104.2 | 4.45 (d, 7.8) | C-14, C-2', C-5' |
| 2' | 75.1 | 3.30 (m) | C-1', C-3' |
| 3' | 78.0 | 3.40 (m) | C-2', C-4' |
| 4' | 71.8 | 3.35 (m) | C-3', C-5' |
| 5' | 77.9 | 3.25 (m) | C-1', C-4', C-6' |
| 6' | 62.9 | 3.85 (dd, 12.0, 2.5), 3.70 (dd, 12.0, 5.5) | C-4', C-5' |
Visualization of Structural Analysis
Key 2D NMR Correlations for Structure Elucidation
The following diagram illustrates the key correlations from COSY and HMBC experiments that are crucial for assembling the planar structure of the aglycone.
Caption: Key COSY and HMBC correlations for establishing the planar structure and glycosidic linkage.
Conclusion
The combination of modern chromatographic and spectroscopic techniques provides a powerful toolkit for the unambiguous structure elucidation of complex natural products like this compound. The detailed experimental protocols and data analysis workflow presented in this guide serve as a comprehensive framework for researchers in natural product chemistry and drug development. The determination of the absolute stereochemistry would be the final step, often accomplished through NOESY/ROESY data analysis, X-ray crystallography, or chemical degradation methods.[1]
References
- 1. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and characterization of six labdane diterpenes and one pregnane steroid of Turraeanthus africanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, structural elucidation, and integrated biological and computational evaluation of antidiabetic labdane diterpenes from Curcuma zedoaria rhizomes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A labdane diterpene glucoside from the rhizomes of Curcuma mangga - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate biosynthetic pathway of labdane diterpenoid glycosides: A technical guide for researchers
An in-depth exploration of the enzymatic cascade responsible for the synthesis of a diverse class of bioactive plant metabolites.
This technical guide provides a comprehensive overview of the biosynthesis of labdane diterpenoid glycosides, a large and structurally diverse family of natural products with significant pharmaceutical and biotechnological interest. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the enzymatic pathways, quantitative data on key enzymes, and explicit experimental protocols for their study.
Introduction to Labdane Diterpenoid Glycosides
Labdane-type diterpenoids are a major class of plant secondary metabolites characterized by a bicyclic diterpene core. Glycosylation of this core structure gives rise to labdane diterpenoid glycosides, which exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and sweetening properties. Notable examples include the intensely sweet steviol glycosides from Stevia rebaudiana and the bitter andrographolides from Andrographis paniculata. The biosynthesis of these complex molecules involves a multi-step enzymatic pathway, starting from common isoprenoid precursors and culminating in a series of specific glycosylation events.
The Core Biosynthetic Pathway
The biosynthesis of labdane diterpenoid glycosides can be conceptually divided into three main stages:
-
Formation of the Diterpene Precursor: The pathway begins with the synthesis of the universal C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP), from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the methylerythritol 4-phosphate (MEP) pathway in plastids.
-
Assembly of the Labdane Skeleton: The linear GGPP is then cyclized by a class of enzymes known as diterpene synthases (diTPSs) to form the characteristic bicyclic labdane skeleton. This typically involves a class II diTPS, a copalyl diphosphate synthase (CPS), which catalyzes the protonation-initiated cyclization of GGPP to form a copalyl diphosphate (CPP) intermediate. A subsequent class I diTPS, such as a kaurene synthase-like (KSL) enzyme, can then further modify the CPP intermediate to generate a variety of labdane-related diterpene skeletons.
-
Decoration and Glycosylation: The core labdane skeleton undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These reactions introduce hydroxyl groups and other functionalities, creating the specific aglycone structure. Finally, uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs) catalyze the attachment of sugar moieties from UDP-activated sugars to the aglycone, yielding the final labdane diterpenoid glycosides. The number, type, and linkage of these sugar units contribute significantly to the diversity and bioactivity of the final products.
Quantitative Data on Key Biosynthetic Enzymes
The efficiency of the labdane diterpenoid glycoside biosynthesis is governed by the kinetic properties of the involved enzymes. The following table summarizes key quantitative data for representative enzymes in this pathway.
| Enzyme Class | Enzyme Name | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| Diterpene Synthase | ent-copalyl diphosphate synthase (SmCPSent) | Salvia miltiorrhiza | GGPP | 1.5 ± 0.2 | 0.45 ± 0.02 | [1] |
| ent-kaurene synthase (SmKS) | Salvia miltiorrhiza | ent-CPP | 0.8 ± 0.1 | 0.21 ± 0.01 | [1] | |
| Cytochrome P450 | ent-kaurene oxidase (AtKO) | Arabidopsis thaliana | ent-kaurene | 1.2 ± 0.3 | - | [2][3] |
| ent-kaurenoic acid 13-hydroxylase | Stevia rebaudiana | ent-kaurenoic acid | 11.1 | - | [4] | |
| UDP-Glycosyltransferase | UGT86C11 (ApUGT12) | Andrographis paniculata | Andrograpanin | 125 ± 15 | 0.14 ± 0.01 | [3] |
Case Study: The Biosynthesis of Steviol Glycosides
The biosynthesis of steviol glycosides in Stevia rebaudiana is a well-characterized example of a labdane diterpenoid glycoside pathway.
The pathway begins in the plastids with the formation of GGPP. GGPP is then converted to ent-copalyl diphosphate (ent-CPP) by ent-copalyl diphosphate synthase (CPS), and subsequently to ent-kaurene by ent-kaurene synthase (KS). ent-Kaurene is then transported to the endoplasmic reticulum, where it is oxidized to ent-kaurenoic acid by a cytochrome P450, ent-kaurene oxidase (KO). A second P450, ent-kaurenoic acid 13-hydroxylase (KAH), then hydroxylates ent-kaurenoic acid to form the aglycone, steviol.
The final steps of the pathway occur in the cytoplasm and involve a series of glycosylation reactions catalyzed by UGTs. For example, UGT85C2 glycosylates the 13-hydroxyl group of steviol to form steviolmonoside. Further glycosylation by other UGTs, such as UGT74G1 and UGT76G1, leads to the formation of the major sweet-tasting compounds, stevioside and rebaudioside A.[2][5]
The concentration of these glycosides varies depending on the developmental stage of the plant. In Stevia rebaudiana, the highest concentrations of stevioside and rebaudioside A are typically found in the leaves just before flowering.[6] For instance, at the bud-flowering stage, stevioside yields can reach up to 27 g·m⁻².[6] The total steviol glycoside content in dried leaves can range from 4% to 20% of the dry weight, with stevioside accounting for approximately 9.1% and rebaudioside A for about 3.8%.[7]
Mandatory Visualizations
Caption: Biosynthesis pathway of steviol glycosides.
Caption: Experimental workflow for enzyme characterization.
Experimental Protocols
Heterologous Expression and Purification of a UDP-Glycosyltransferase (UGT) in E. coli
This protocol describes the expression and purification of a His-tagged UGT for in vitro characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a His-tag (e.g., pET-28a) containing the UGT gene
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
Procedure:
-
Transform the expression vector into the E. coli expression strain.
-
Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger culture with the overnight culture to an OD₆₀₀ of 0.1 and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at a lower temperature (e.g., 16-20°C) overnight.
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged UGT with elution buffer.
-
Analyze the purified protein by SDS-PAGE and determine the concentration.
In Vitro UDP-Glycosyltransferase (UGT) Assay
This protocol outlines a general procedure for assessing the activity of a purified UGT.
Materials:
-
Purified UGT enzyme
-
Labdane diterpenoid aglycone substrate (e.g., andrograpanin, steviol)
-
UDP-sugar donor (e.g., UDP-glucose)
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
Quenching solution (e.g., methanol)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, the aglycone substrate, and the UDP-sugar donor.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified UGT enzyme.
-
Incubate the reaction for a specific time period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., an equal volume of methanol).
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant for the formation of the glycosylated product using LC-MS/MS.
LC-MS/MS Analysis of Labdane Diterpenoid Glycosides
This protocol provides a general framework for the analysis of labdane diterpenoid glycosides.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over a specified time.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative ESI
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for identification.
-
Precursor and Product Ions: Determined for each specific glycoside of interest.
-
Collision Energy: Optimized for each transition.
Procedure:
-
Inject the supernatant from the quenched enzyme assay or a prepared plant extract onto the LC-MS/MS system.
-
Acquire data using the optimized chromatographic and mass spectrometric conditions.
-
Identify the glycosylated product by comparing its retention time and mass spectrum to an authentic standard or by fragmentation analysis.
-
Quantify the product by integrating the peak area of the specific MRM transition and comparing it to a standard curve.
Conclusion
The biosynthesis of labdane diterpenoid glycosides is a complex and fascinating area of plant secondary metabolism. Understanding this pathway at a molecular level is crucial for the metabolic engineering of plants and microorganisms to enhance the production of these valuable compounds. This technical guide provides a foundational understanding of the key enzymes, their kinetics, and the experimental approaches used to study them. Further research into the structure-function relationships of the involved enzymes will undoubtedly pave the way for the rational design of novel biosynthetic pathways for the production of high-value labdane diterpenoid glycosides.
References
- 1. Functional characterization of ent-copalyl diphosphate synthase, kaurene synthase and kaurene oxidase in the Salvia miltiorrhiza gibberellin biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxylation of ent-kaurenoic acid to steviol in Stevia rebaudiana Bertoni--purification and partial characterization of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a LC-MS method for detection of stevia in urine and plasma [morressier.com]
- 6. [PDF] Steviol Glycoside Content Dynamics during the Growth Cycle of Stevia rebaudiana Bert | Semantic Scholar [semanticscholar.org]
- 7. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Abundance and Distribution of Andrographolide Glucosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrographolide and its glucosides, the principal bioactive constituents of Andrographis paniculata (Burm. f.) Nees, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the natural occurrence and distribution of these valuable compounds. It details the biosynthetic pathways, outlines robust experimental protocols for extraction, isolation, and quantification, and presents quantitative data on their distribution within the plant. Furthermore, this guide elucidates the molecular mechanisms of action by visualizing key signaling pathways influenced by andrographolide glucosides, offering a critical resource for researchers and professionals in drug discovery and development.
Introduction
Andrographis paniculata, commonly known as "King of Bitters," is a medicinal herb extensively used in traditional medicine systems across Asia.[1] Its therapeutic effects are largely attributed to a class of diterpenoid lactones, with andrographolide being the most abundant and pharmacologically studied.[2][3] Andrographolide glucosides, such as neoandrographolide, are also significant constituents that contribute to the plant's overall bioactivity.[2][3] Understanding the natural occurrence, distribution, and biosynthesis of these compounds is paramount for their efficient extraction, standardization of herbal preparations, and exploration as lead molecules in drug development.[4][5] This guide aims to provide an in-depth technical resource on these aspects.
Biosynthesis of Andrographolide and its Glucosides
Andrographolide, a diterpene lactone, is a member of the isoprenoid family of natural products.[5] Its biosynthesis in Andrographis paniculata primarily follows the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids. The biosynthesis begins with the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP). Subsequent additions of IPP units lead to the formation of farnesyl pyrophosphate (FPP) and then geranylgeranyl pyrophosphate (GGPP), the precursor for diterpenes. Through a series of cyclization and oxidation reactions, GGPP is converted into the characteristic lactone structure of andrographolide. The glucosides are then formed through the action of glycosyltransferases, which attach sugar moieties to the andrographolide backbone.
Experimental Protocols
Extraction and Isolation of Andrographolide and its Glucosides
A widely used method for the extraction and isolation of andrographolides is Soxhlet extraction followed by crystallization.[6][7]
Materials and Equipment:
-
Dried and powdered aerial parts (leaves and stems) of Andrographis paniculata
-
Soxhlet extractor
-
Methanol (analytical grade)
-
Rotary evaporator
-
Beakers and flasks
-
Filter paper
-
Refrigerator
-
Toluene (for washing)
Protocol:
-
Extraction:
-
Accurately weigh a desired amount of powdered plant material (e.g., 500 g) and place it in a thimble.[8]
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with methanol (e.g., 1.5 L).[8]
-
Heat the flask to the boiling point of methanol. The solvent vapor will travel up the distillation arm and flood into the chamber housing the thimble.
-
Continue the extraction for a sufficient duration (e.g., 8-12 hours) until the solvent running through the siphon tube is colorless.[9]
-
-
Concentration:
-
After extraction, cool the solution and filter it.
-
Concentrate the methanolic extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain a viscous, dark green residue.[8]
-
-
Purification and Crystallization:
-
Wash the concentrated extract with toluene several times to remove chlorophyll and other pigments until the toluene washings are colorless.[6]
-
Dissolve the resulting residue in a minimal amount of hot methanol.[7]
-
Allow the solution to cool slowly at room temperature and then transfer it to a refrigerator (4°C) to facilitate crystallization.[8]
-
Collect the crystals by filtration and wash them with a small amount of cold methanol to remove any remaining impurities.[8]
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40°C) to obtain pure andrographolide.
-
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A common and reliable method for the simultaneous quantification of andrographolide and neoandrographolide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][11]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Andrographolide and neoandrographolide reference standards
-
Syringe filters (0.45 µm)
Protocol:
-
Preparation of Standard Solutions:
-
Accurately weigh about 10 mg of andrographolide and neoandrographolide reference standards and dissolve them in 10 mL of methanol to prepare stock solutions of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain a range of concentrations (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh about 1 g of the dried plant extract.
-
Dissolve the extract in 100 mL of methanol in a volumetric flask.
-
Sonicate the solution for 15-20 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) or methanol and water (e.g., 65:35 v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Detection Wavelength: 210 nm or 223 nm.[10]
-
Injection Volume: 10-20 µL.[10]
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and identify the peaks of andrographolide and neoandrographolide by comparing their retention times with those of the standards.
-
Quantify the amount of each compound in the sample using the regression equation from the calibration curve.
-
Natural Occurrence and Distribution
Andrographolide and its glucosides are primarily found in the plant Andrographis paniculata.[2] The concentration of these compounds varies significantly depending on the plant part, geographical location, and harvesting time.[5][12][13] Generally, the leaves contain the highest concentration of andrographolide, followed by the aerial parts, stems, and roots.[9][13][14]
| Plant Part | Andrographolide (% w/w, dry weight) | Neoandrographolide (% w/w, dry weight) | Reference(s) |
| Leaves | 2.5 - 5.11 | 0.2 - 0.5 | [9][13][14] |
| Aerial Parts | 2.95 - 4.90 | Not specified | [13] |
| Stems | 0.53 - 1.03 | Not specified | [9][13][14] |
| Flowers | 1.90 | Not specified | [13] |
| Roots | 0.03 - 0.054 | Not specified | [9][14] |
| Whole Plant | 0.81 - 1.86 | Not specified |
Signaling Pathways
Andrographolide and its derivatives exert their pharmacological effects by modulating various cellular signaling pathways, most notably the NF-κB and Nrf2 pathways, which are crucial in inflammation and oxidative stress responses.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. Andrographolide has been shown to inhibit NF-κB activation, thereby downregulating the inflammatory response.
Activation of Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators like andrographolide, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of protective genes.
Conclusion
Andrographolide and its glucosides represent a promising class of natural products with significant therapeutic potential. This technical guide has provided a detailed overview of their natural occurrence, biosynthesis, and distribution, along with robust methodologies for their extraction and quantification. The elucidation of their modulatory effects on key signaling pathways such as NF-κB and Nrf2 offers a molecular basis for their observed pharmacological activities. The information compiled herein serves as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics from natural sources. Further research focusing on optimizing extraction yields, exploring the full spectrum of glucosides, and conducting clinical investigations is warranted to fully realize the therapeutic potential of these compounds.
References
- 1. Bot Verification [gallmet.hu]
- 2. Harnessing the medicinal properties of Andrographis paniculata for diseases and beyond: a review of its phytochemistry and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of Andrographis paniculata (Burm. f.) Nees and Its Constituents as Potential Lead Compounds for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Andrographis paniculata (Burm. f.) Wall. ex Nees: A Review of Ethnobotany, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchtrend.net [researchtrend.net]
- 7. tmrjournals.com [tmrjournals.com]
- 8. ijfans.org [ijfans.org]
- 9. phytojournal.com [phytojournal.com]
- 10. medic.upm.edu.my [medic.upm.edu.my]
- 11. banglajol.info [banglajol.info]
- 12. mdpi.com [mdpi.com]
- 13. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 14. jos.hueuni.edu.vn [jos.hueuni.edu.vn]
Diterpenoid Glycosides: A Comprehensive Review of Their Role in Traditional Medicine and Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Diterpenoid glycosides, a diverse class of natural products, have long been a cornerstone of traditional medicine systems worldwide. From the sweet leaves of Stevia rebaudiana to the potent anti-inflammatory extracts of Tripterygium wilfordii, these compounds have been utilized for centuries to treat a wide array of ailments. This technical guide provides an in-depth literature review of diterpenoid glycosides, focusing on their traditional uses, pharmacological activities, and the underlying molecular mechanisms. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a blend of traditional knowledge and modern scientific validation.
Traditional Uses of Diterpenoid Glycoside-Containing Plants
The application of plants rich in diterpenoid glycosides is deeply rooted in traditional healing practices. In Traditional Chinese Medicine (TCM), for instance, the dried unripe fruits of Rubus chingii Hu, known as "Fu-pen-zi," have been used for centuries to address kidney deficiencies.[1] Similarly, plants from the genus Pteris have a history of use in formulations for their anticancer properties.[2] In Ayurvedic medicine, the bark and leaves of Careya arborea are employed for their analgesic and anti-inflammatory effects. The sweetening properties of steviol glycosides from Stevia rebaudiana have been known for generations by the indigenous peoples of South America before their global recognition as a natural sweetener. These examples underscore the rich ethnobotanical history that has paved the way for the scientific investigation of these bioactive molecules.
Pharmacological Activities and Quantitative Data
Modern scientific research has begun to validate the traditional uses of diterpenoid glycosides, revealing a broad spectrum of pharmacological activities. These include cytotoxic, anti-inflammatory, and antidiabetic effects, among others. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of these compounds.
Table 1: Cytotoxic Activity of Diterpenoid and Other Terpenoid Glycosides
| Compound/Extract | Plant Source | Cancer Cell Line | IC50 Value | Reference |
| Decrescensin A (1) | Pteris decrescens | SW480 | 0.46 μM | [2] |
| Oleiferoside C (3) | Camellia oleifera | A549, B16, BEL-7402, MCF-7 | < 10 µM | [3] |
| Mollic acid arabinoside (MAA) | Leea indica | Ca Ski | 19.21 μM | [4] |
| Mollic acid xyloside (MAX) | Leea indica | Ca Ski | 33.33 μM | [4] |
| Flavidoside C | Camellia flavida | MCF-7 | 1.65 ± 0.39 μM | [5] |
| Flavidoside C | Camellia flavida | BEL-7402 | 4.94 ± 0.41 μM | [5] |
| Methanolic extract | Blumea lacera leaves | Healthy, Colon, Breast cancer cells | 0.01–0.08 mg mL−1 | [6] |
| Methanolic extract | Ammannia baccifera leaves | Gastric, Colon, Breast cancer cells | 0.55, 0.59, 0.91 mg mL−1 | [6] |
| Aqueous seed extract | Hygrophila auriculata | Colon cancer cells | 0.22 mg mL−1 | [6] |
Table 2: Anti-inflammatory and Other Bioactivities of Diterpenoid Glycosides
| Compound/Extract | Plant Source | Bioactivity | Assay | Results | Reference |
| Diterpenoid glucosides (1, 2, 4, 5, 7) | Rubus chingii | Anti-inflammatory | LPS-induced NO production in RAW 264.7 macrophages | Showed inhibitory activity | [1] |
| Labdane-type diterpenoid (1) | Leonurus sibiricus | Anti-inflammatory | Inhibition of NO production and iNOS mRNA expression | Potent inhibition | [7] |
| Coronarin C (CZ4) | Curcuma zedoaria | Anti-diabetic | α-glucosidase inhibition | IC50 = 3.0 μM | [8] |
| Zerumin (CZ3) | Curcuma zedoaria | Anti-diabetic | α-glucosidase inhibition | IC50 = 6.2 μM | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers seeking to replicate or build upon these findings.
Isolation and Purification of Diterpenoid Glycosides
A common workflow for the isolation of diterpenoid glycosides from plant material is outlined below. This process typically involves extraction, fractionation, and chromatographic separation.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isolated diterpenoid glycosides and a positive control (e.g., cisplatin) for 72 hours. A vehicle control (e.g., DMSO) should also be included.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate until they reach 80% confluency.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the diterpenoid glycosides for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: The inhibitory effect of the compounds on NO production is calculated relative to the LPS-stimulated control.
Signaling Pathways and Mechanisms of Action
Diterpenoid glycosides exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
Modulation of MAPK Signaling Pathway in Inflammation
The Mitogen-Activated Protein Kinase (MAPK) pathway plays a critical role in inflammation. Some diterpenoids have been shown to inhibit the phosphorylation of key MAPK proteins, thereby reducing the inflammatory response.[7]
References
- 1. Diterpenoid glucosides with anti-inflammatory activity from Rubi Fructus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and anticoagulative diterpenoid glycosides from Pteris decrescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic triterpenoid glycosides from the roots of Camellia oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triterpenoid Saponins and Flavonoid Glycosides from the Flower of Camellia flavida and Their Cytotoxic and α-Glycosidase Inhibitory Activities [mdpi.com]
- 6. Cytotoxic Effects of Bangladeshi Medicinal Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 8. Isolation, structural elucidation, and integrated biological and computational evaluation of antidiabetic labdane diterpenes from Curcuma zedoaria rhizomes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: A Validated HPLC-MS/MS Method for the Quantification of Andrographolide and its Related Diterpenoids in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of major active diterpenoids from Andrographis paniculata, including andrographolide (AP), neoandrographolide (NP), and dehydroandrographolide (DP), in human plasma. The method utilizes a simple protein precipitation step for sample preparation and offers high selectivity and sensitivity through Multiple Reaction Monitoring (MRM) mode. This protocol is suitable for pharmacokinetic studies, enabling researchers to accurately determine the disposition of these compounds after administration. The validation results demonstrate excellent linearity, accuracy, precision, and recovery, confirming its reliability for bioanalytical applications.
Experimental Protocols
Materials and Reagents
-
Reference Standards: Andrographolide (AP), Neoandrographolide (NP), Dehydroandrographolide (DP) (Purity ≥98%).
-
Internal Standard (IS): Dehydroandrographolide can be used as an internal standard for the quantification of andrographolide.[1][2] Alternatively, other compounds like Digoxin[3] or Bilobalide[4] can be used.
-
Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Reagents: Formic acid or ammonium acetate (for mobile phase modification).
-
Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant).
Instrumentation
-
HPLC System: A system capable of gradient elution, such as a Shimadzu Nexera X2 or equivalent.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as a Shimadzu LCMS-8060NX or equivalent, equipped with an electrospray ionization (ESI) source.[3]
-
Analytical Column: A C18 reversed-phase column, such as an Agilent ZORBAX XDB-C18 (50 mm × 2.1 mm, 3.5 µm) or equivalent.[4]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard (IS) in methanol to prepare individual stock solutions of 1 mg/mL.[3] Store at -20°C.
-
Working Solutions: Prepare working solutions by serially diluting the stock solutions with methanol to appropriate concentrations for spiking into calibration standards and quality control samples.[3]
-
Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 50 ng/mL.[3]
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking blank plasma with the working solutions to achieve final concentrations across the desired linear range (e.g., 0.50 to 250 ng/mL for AP).[4][5] Prepare QC samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).[5]
Plasma Sample Preparation Protocol
-
Thaw frozen plasma samples to room temperature.
-
In a 1.5 mL polypropylene microcentrifuge tube, pipette 50 µL of the plasma sample (or standard/QC).[3]
-
Add 200 µL of methanol containing the internal standard (e.g., 50 ng/mL of Digoxin or other suitable IS).[3] This step performs the protein precipitation.
-
Vortex the mixture vigorously for 10 minutes.[3]
-
Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Filter the supernatant through a 0.2 µm PVDF syringe filter into an HPLC vial with a glass insert.[3]
-
The sample is now ready for injection into the HPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
HPLC Parameters
| Parameter | Condition |
| Column | Agilent ZORBAX XDB-C18 (50mm × 2.1mm, 3.5µm)[4] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol[3][4] |
| Flow Rate | 0.50 mL/min[4] |
| Gradient Elution | Optimized to separate analytes and IS from matrix interferences. |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Total Run Time | Approximately 7 minutes[4] |
MS/MS Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[3][4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| Nebulizing Gas Flow | 3 L/min |
| Drying Gas Flow | 10 L/min |
| Interface Temp. | 300°C |
| DL Temp. | 250°C |
| Heat Block Temp. | 400°C |
MRM Transitions
The following precursor-to-product ion transitions are monitored for quantification.[4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Andrographolide (AP) | 348.8 | 286.9 |
| Dehydroandrographolide (DP) | 330.9 | 107.9 |
| Neoandrographolide (NP) | 479.1 | 160.8 |
| Bilobalide (IS) | 325.0 | 163.0 |
Method Validation and Performance
The method was validated according to regulatory guidelines for bioanalytical method validation.
Linearity and Lower Limit of Quantification (LLOQ)
The method demonstrates excellent linearity over the specified concentration ranges. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy.
| Analyte | Linear Range (ng/mL) | Correlation (r²) | LLOQ (ng/mL) |
| Andrographolide (AP) | 0.50 - 250 | > 0.995[6] | 0.50 - 2.50[4][6] |
| Dehydroandrographolide (DP) | 1.00 - 500 | > 0.995[6] | 1.00[4][6] |
| Neoandrographolide (NP) | 0.20 - 100 | > 0.995[6] | 0.20[4] |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels. The results fall within the acceptable limits (±15% for accuracy, ≤15% for precision).
| Analyte | Parameter | LLOQ | LQC | MQC | HQC |
| Andrographolide | Intra-day Precision (%RSD) | < 7.0%[1] | < 7.0%[1] | < 7.0%[1] | < 7.0%[1] |
| Inter-day Precision (%RSD) | < 7.3%[1] | < 7.3%[1] | < 7.3%[1] | < 7.3%[1] | |
| Accuracy (%RE) | 0.03% to 10.03%[6] | 0.03% to 10.03%[6] | 0.03% to 10.03%[6] | 0.03% to 10.03%[6] |
Recovery and Stability
The extraction recovery for the major diterpenoids from plasma is consistent and high, typically ranging from 86.54% to 111.56%.[6] No significant matrix effect was observed.[4] Stability assessments showed that AP, DP, and NP were stable in plasma during storage, preparation, and analytical procedures.[4][6]
Experimental Workflow Diagram
References
- 1. A simple and sensitive HPLC-ESI-MS/MS method for the determination of andrographolide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of andrographolide, dehydroandrographolide and neoandrographolide in dog plasma by LC-MS/MS and its application to a dog pharmacokinetic study of Andrographis paniculata tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Screening of Andrographolide Derivatives' Anti-inflammatory Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Andrographolide, a labdane diterpenoid isolated from Andrographis paniculata, is a well-documented bioactive compound with a wide array of pharmacological effects, including potent anti-inflammatory properties.[1][2] Its mechanism of action often involves the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[3] This has spurred significant interest in the synthesis and evaluation of andrographolide derivatives to identify novel and more effective anti-inflammatory agents.
These application notes provide a comprehensive guide to the cell-based assays used for screening the anti-inflammatory activity of andrographolide derivatives. Detailed protocols for primary and secondary assays are provided, along with data presentation guidelines and an overview of the key signaling pathways involved.
Experimental Workflow for Screening Anti-inflammatory Compounds
A typical workflow for screening andrographolide derivatives for anti-inflammatory activity involves a multi-step process, starting with an assessment of cytotoxicity, followed by primary screening for the inhibition of key inflammatory mediators, and culminating in secondary assays to elucidate the mechanism of action.
Caption: A typical experimental workflow for screening anti-inflammatory compounds.
Data Presentation: Anti-inflammatory Activity of Andrographolide Derivatives
The following tables summarize the inhibitory concentrations (IC₅₀) of andrographolide and some of its derivatives on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | IC₅₀ (µM) | Reference |
| Andrographolide | 12.2 | [4] |
| Derivative 5 | 8.6 | [4] |
| Andropanilide A | >50 | [5] |
| Andropanilide B | 21.4 | [5] |
| Andropanilide C | 35.8 | [5] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | IC₅₀ (µM) | Reference |
| Andrographolide | TNF-α | ~15-20 | [4] |
| IL-6 | 12.2 | [4][6] | |
| PGE₂ | 8.8 | [7] | |
| Derivative 5 | TNF-α | 13.06 | [4] |
| IL-6 | 9.1 | [4] | |
| 12-hydroxy-14-dehydroandrographolide derivatives | TNF-α | Generally potent | [8] |
| IL-6 | Generally potent | [8] | |
| Isoandrographolide derivatives | TNF-α | Less potent | [8] |
| IL-6 | Less potent | [8] |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of andrographolide and its derivatives are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB (p65/p50 heterodimer) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (which produces NO). Andrographolide has been shown to inhibit NF-κB activation.[3]
References
- 1. Synthesis and Biological Evaluation of Andrographolide Derivatives as Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Synthesis of andrographolide derivatives and their TNF-alpha and IL-6 expression inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure anti-inflammatory activity relationships studies of andrographolide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Andrographolide Glucopyranoside Analogs
Introduction
Andrographolide, a labdane diterpenoid extracted from the medicinal plant Andrographis paniculata, has demonstrated a wide array of biological activities, including potent anti-inflammatory and anticancer properties. However, its clinical application is often limited by poor solubility and bioavailability. To address these limitations, researchers are exploring the synthesis of andrographolide analogs, including glycosylated derivatives, to enhance their pharmacological profiles. The addition of a glucopyranoside moiety can significantly increase the water solubility of a compound, potentially improving its pharmacokinetic properties and therapeutic efficacy.
This document provides a detailed protocol for the synthesis of andrographolide glucopyranoside analogs and outlines methodologies for evaluating their cytotoxic activity against cancer cell lines.
Experimental Protocols
1. General Synthesis of Andrographolide Glucopyranoside Analogs via Koenigs-Knorr Glycosylation
This protocol describes a general method for the glycosylation of andrographolide at its hydroxyl groups using an activated glucopyranosyl donor under Koenigs-Knorr conditions. This method typically involves the use of a heavy metal salt as a promoter.
Materials:
-
Andrographolide
-
Acetobromo-α-D-glucose
-
Silver (I) oxide (Ag₂O) or Silver carbonate (Ag₂CO₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe)
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)
Procedure:
-
Preparation of the Glycosyl Donor: Acetobromo-α-D-glucose is a commonly used glucopyranosyl donor and can be prepared from glucose or purchased commercially.
-
Glycosylation Reaction:
-
Dissolve andrographolide (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add acetobromo-α-D-glucose (1.5 equivalents) to the solution.
-
Add the promoter, silver (I) oxide or silver carbonate (2 equivalents), to the reaction mixture.
-
Stir the reaction mixture at room temperature in the dark for 24-48 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with DCM and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to obtain the crude acetylated andrographolide glucopyranoside.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Deacetylation:
-
Dissolve the purified acetylated product in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (0.1 equivalents).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deacetylation by TLC.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.
-
Filter the resin and concentrate the filtrate under reduced pressure to yield the final andrographolide glucopyranoside analog.
-
-
Characterization: Confirm the structure of the synthesized analog using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
2. Evaluation of Cytotoxic Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized andrographolide glucopyranoside analogs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized andrographolide glucopyranoside analogs in DMSO.
-
Prepare serial dilutions of the compounds in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Data Presentation
Table 1: Synthesis Yield of Andrographolide Glucopyranoside Analogs
| Compound | Molecular Formula | Molecular Weight | Yield (%) |
| Andrographolide-19-O-β-D-glucopyranoside | C₂₆H₄₀O₁₀ | 512.59 | Data not available |
| Andrographolide-3,19-di-O-β-D-glucopyranoside | C₃₂H₅₀O₁₅ | 674.73 | Data not available |
Table 2: Cytotoxic Activity (IC₅₀) of Andrographolide and its Glucopyranoside Analogs against Human Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) |
| Andrographolide | Reported values vary | Reported values vary |
| Andrographolide-19-O-β-D-glucopyranoside | Data not available | Data not available |
| Andrographolide-3,19-di-O-β-D-glucopyranoside | Data not available | Data not available |
Note: The cytotoxic activity of specific andrographolide glucopyranoside analogs has not been widely reported. The IC₅₀ values would need to be determined through the experimental protocol described above.
Visualization
Signaling Pathways Potentially Modulated by Andrographolide and its Analogs
Andrographolide is known to exert its anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. It is hypothesized that its glucopyranoside analogs may interact with similar pathways.
Caption: Experimental workflow for the synthesis and cytotoxic evaluation of andrographolide glucopyranoside analogs.
Caption: Potential signaling pathways modulated by andrographolide analogs leading to anticancer effects.
Application of (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside in cancer cell lines
Note: Due to the limited availability of specific data for "(2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-yl I(2)-D-glucopyranoside," this document provides a detailed overview of the application of a representative class of structurally related compounds, diterpenoid glycosides, in cancer cell lines. The methodologies and observed effects are based on published research on various diterpenoid glycosides and serve as a guide for investigating novel compounds of this class.
Diterpenoid glycosides are a class of natural products that have garnered significant interest in oncology research for their potential as anti-cancer agents.[1][2][3] These compounds, characterized by a diterpene core linked to a sugar moiety, have been shown to exhibit cytotoxic and apoptotic effects against a variety of cancer cell lines.[4][5] Their mechanisms of action often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and death.[1]
Mechanism of Action
Diterpenoid glycosides exert their anti-cancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis) in cancer cells.[1][6] This is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that these compounds can lead to the activation of caspases, a family of proteases crucial for the execution of apoptosis.[1]
-
Cell Cycle Arrest: Many diterpenoid glycosides have been observed to cause cell cycle arrest at various phases (e.g., G1/S, G2/M), thereby inhibiting the proliferation of cancer cells.[7][8]
-
Modulation of Signaling Pathways: These compounds can interfere with critical signaling pathways that are often dysregulated in cancer. For instance, some diterpenoids have been shown to inhibit the JAK/STAT and PI3K/Akt signaling pathways, which are key regulators of cell growth and survival.[1]
Quantitative Data on Anti-Cancer Activity
The following tables summarize the cytotoxic and apoptotic effects of representative diterpenoid glycosides on various cancer cell lines.
Table 1: Cytotoxicity of Diterpenoid Glycosides in Cancer Cell Lines
| Compound/Extract | Cancer Cell Line | Assay | IC50 Value | Reference |
| Calotroposid A | WiDr (Colon) | MTT | 17.23 µg/mL | [7] |
| Isosteviol Glycoside (Compound 9) | M-HeLa (Cervix) | MTT | 10.0 µM | [5] |
| Isosteviol Glycoside (Compound 20) | M-HeLa (Cervix) | MTT | 15.1 µM | [5] |
| Isosteviol Glycoside (Compound 22) | M-HeLa (Cervix) | MTT | 11.2 µM | [5] |
| Andrographolide | A375 (Melanoma) | MTT | 12.07 µM (48h) | [9] |
| Andrographolide | C8161 (Melanoma) | MTT | 10.92 µM (48h) | [9] |
| Andrographolide | MCF-7 (Breast) | MTT | 32.90 µM (48h) | [9] |
| Andrographolide | MDAMB-231 (Breast) | MTT | 37.56 µM (48h) | [9] |
| Diterpenoid Glycoside (from Blumea lacera) | MCF-7 (Breast) | Not Specified | 8.3 µM | [4] |
Table 2: Apoptosis Induction and Cell Cycle Effects of Diterpenoid Glycosides
| Compound/Extract | Cancer Cell Line | Effect | Observation | Reference |
| Calotroposid A | WiDr (Colon) | Cell Cycle Arrest | Accumulation in S and G2/M phases.[7] | [7] |
| Diterpenoid Glycoside (from Blumea lacera) | MCF-7 (Breast) | Apoptosis | 45.5% apoptotic cells after 24h.[4] | [4] |
| Isosteviol Glycosides (Compounds 9, 20, 22) | M-HeLa (Cervix) | Apoptosis | Induction of early and late-stage apoptosis.[5] | [5] |
| Andrographolide | Various | Cell Cycle Arrest | Arrest at the G1/S phase.[9] | [9] |
| Triterpene Derivative (T1m) | K562 (Leukemia) | Apoptosis | Increased apoptotic cell population.[10] | [10] |
Experimental Protocols
Detailed protocols for key experiments to evaluate the anti-cancer effects of diterpenoid glycosides are provided below.
This protocol is used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Diterpenoid glycoside stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the diterpenoid glycoside in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using Propidium Iodide (PI).[13]
Materials:
-
Cancer cells treated with the diterpenoid glycoside
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the diterpenoid glycoside at the desired concentrations for the specified time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[7]
Materials:
-
Cancer cells treated with the diterpenoid glycoside
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the diterpenoid glycoside as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PBS containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer.
Visualizations
References
- 1. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. A new cytotoxic diterpenoid glycoside from the leaves of Blumea lacera and its effects on apoptosis and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-cancer activities of glycosides and glycoconjugates of diterpenoid isosteviol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Apoptosis in Human Cancer Cells by Candidaspongiolide, a Novel Sponge Polyketide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calotroposid A: a Glycosides Terpenoids from Calotropis gigantea Induces Apoptosis of Colon Cancer WiDr Cells through Cell Cycle Arrest G2/M and Caspase 8 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Phenylethanoid Glycoside-Enriched Extract Prepared from Clerodendrum chinense Leaf Inhibits A549 Lung Cancer Cell Migration and Apoptosis Induction through Enhancing ROS Production [mdpi.com]
Application Notes & Protocols: In Vivo Experimental Design for Testing Andrographolide Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Andrographolide, a labdane diterpenoid, is the primary bioactive component of the medicinal plant Andrographis paniculata.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, hepatoprotective, and immunomodulatory effects.[1][2][3][4] Designing robust in vivo experimental models is crucial to validate its therapeutic potential and understand its mechanisms of action. These application notes provide detailed protocols and experimental design considerations for testing the efficacy of andrographolide in preclinical animal models.
Preclinical Toxicity Assessment
Before initiating efficacy studies, it is essential to establish the safety profile of andrographolide.
2.1 Acute and Subacute Toxicity Protocol A preliminary toxicity study is recommended to determine the LD50 and observe any adverse effects.
-
Objective: To assess the safety of andrographolide following acute and repeated oral administration in rodents.
-
Animal Model: Mice (for acute toxicity) and Wistar rats (for subacute toxicity).[5]
-
Protocol:
-
Acute Toxicity (Mice):
-
Administer andrographolide orally at escalating doses (e.g., 1, 2, 3, 4, and 5 g/kg body weight) to different groups of mice (n=6 per group/sex).[5]
-
Observe animals for mortality, behavioral changes, and any signs of toxicity for up to 14 days.
-
An LD50 greater than 5 g/kg in mice suggests a low acute toxicity profile.[5]
-
-
Subacute Toxicity (Rats):
-
Administer andrographolide orally for 21 consecutive days at doses such as 250 and 500 mg/kg to Wistar rats (n=6 per group/sex).[5]
-
Monitor body weight, food intake, and behavior throughout the study.[5]
-
At the end of the study, collect blood for hematological and biochemical analysis (e.g., WBC, lymphocyte, urea levels).[5]
-
Perform histopathological examination of vital organs.
-
-
-
Expected Outcome: No significant changes in body weight, organ weight, or major biochemical markers are expected at therapeutic doses. An increase in white blood corpuscle (WBC) and lymphocyte counts may suggest an immune-stimulant effect.[5]
In Vivo Models for Anti-Inflammatory Efficacy
Andrographolide is well-documented for its potent anti-inflammatory properties.[2][6][7] The following models are commonly used to evaluate this activity.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model mimics systemic inflammation by inducing a strong immune response.
-
Workflow for LPS-Induced Inflammation Model
Caption: Workflow for evaluating andrographolide in an LPS-induced inflammation model.
-
Experimental Protocol:
-
Animals: Use BALB/c mice or other appropriate rodent models.
-
Groups:
-
Group 1: Vehicle control (e.g., DMSO, saline).
-
Group 2: LPS only.
-
Group 3: Andrographolide (various doses) + LPS.
-
Group 4: Positive control (e.g., Dexamethasone) + LPS.
-
-
Procedure:
-
Administer andrographolide or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a set time (e.g., 1 hour), induce inflammation by injecting LPS (e.g., 1 mg/kg, i.p.).
-
Collect blood samples at specified time points (e.g., 2, 4, or 6 hours post-LPS) to measure cytokine levels.
-
-
Endpoints:
-
Measure serum levels of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA.
-
Assess tissue MPO activity as an indicator of neutrophil infiltration.[8]
-
-
Allergic Lung Inflammation Model (Asthma)
This model is used to assess the efficacy of andrographolide against allergic airway inflammation.[6][7]
-
Experimental Protocol:
-
Animals: Ovalbumin (OVA)-sensitized BALB/c mice.
-
Sensitization & Challenge:
-
Immunize mice with an i.p. injection of ovalbumin emulsified in alum adjuvant on days 0 and 14.
-
From day 21, challenge the mice intranasally with OVA for several consecutive days to induce allergic inflammation.
-
-
Treatment:
-
Endpoints:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF to measure levels of TNF-α and GM-CSF.[6][7]
-
Cell Count: Perform differential cell counts in BALF to quantify the infiltration of eosinophils and lymphocytes.[6][7]
-
Histopathology: Examine lung tissue sections for inflammatory cell infiltration and mucus production.
-
-
Data Summary: Anti-Inflammatory In Vivo Studies
| Animal Model | Species | Andrographolide Dose & Route | Key Quantitative Findings | Reference |
| Allergic Lung Inflammation | Ovalbumin-sensitized mice | 30 mg/kg, i.p. | 92% inhibition of TNF-α and 65% inhibition of GM-CSF in BALF; near-complete abolishment of lymphocyte and eosinophil accumulation. | [6][7] |
| Acetic Acid-Induced Peritoneal Inflammation | Mice | Dose-dependent | Reduction in the permeability of small blood vessels. | [2] |
| DSS-Induced Experimental Colitis | Mice | Not specified | Reduced levels of pro-inflammatory cytokines in serum. | [8] |
In Vivo Models for Anticancer Efficacy
Andrographolide has demonstrated anticancer activity by inducing cell cycle arrest and apoptosis.[2][4]
Xenograft Mouse Model
This is the most common model for evaluating the in vivo antitumor activity of a compound.
-
Workflow for Xenograft Model
Caption: General workflow for an in vivo anticancer xenograft study.
-
Experimental Protocol:
-
Animals: Immunocompromised mice (e.g., nude mice, SCID mice).
-
Cell Lines: Human cancer cell lines relevant to the study (e.g., prostate cancer DU145, hepatoma cells).[2]
-
Procedure:
-
Inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: vehicle control and andrographolide (e.g., 10 mg/kg).[2]
-
Administer treatment via a specified route (p.o., i.p.) and schedule (e.g., daily for 21 days).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
-
Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary: Final tumor weight, body weight changes (as a measure of toxicity).
-
Mechanistic: Analysis of excised tumors for markers of apoptosis (e.g., cleaved caspase-3), cell proliferation (e.g., Ki-67), and relevant signaling pathway components (e.g., p-STAT3, p-AKT) via Western blot or IHC.
-
-
Data Summary: Anticancer In Vivo Studies
| Animal Model | Species | Andrographolide Dose & Route | Key Quantitative Findings | Reference |
| Hepatoma Xenograft | Mice | 10 mg/kg | Inhibition of hepatoma tumor growth. | [2] |
| Prostate Cancer (DU145) Xenograft | Not specified | Not specified | Inhibition of DU145 cell growth in vivo. | [2] |
| Nitrobenzene-induced Hepatocarcinogenesis | Albino rats | Not specified | Andrographolide treatment inhibited the proliferation of tumor cells. | [4] |
Key Signaling Pathways Modulated by Andrographolide
Understanding the mechanism of action is critical. Andrographolide has been shown to modulate several key inflammatory and cancer-related signaling pathways.
Inhibition of NF-κB Signaling
The NF-κB pathway is a central regulator of inflammation. Andrographolide is a known inhibitor of this pathway.[8]
Caption: Andrographolide inhibits the NF-κB inflammatory pathway.
Modulation of MAPK and STAT3 Pathways
Andrographolide also affects the MAPK and STAT3 signaling cascades, which are crucial for both inflammation and cancer cell proliferation.[2][8]
Caption: Andrographolide inhibits pro-survival MAPK and STAT3 signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Andrographolide: its pharmacology, natural bioavailability and current approaches to increase its content in andrographis paniculata - MedCrave online [medcraveonline.com]
- 3. Andrographolide: A Review on Experimental Clinical Trials and Applications | Journal of Experimental and Clinical Application of Chinese Medicine [ojs.exploverpub.com]
- 4. biochemistryjournal.net [biochemistryjournal.net]
- 5. Acute and subacute toxicity study of andrographolide bioactive in rodents: Evidence for the medicinal use as an alternative medicine | Semantic Scholar [semanticscholar.org]
- 6. In vitro and in vivo anti-inflammatory effects of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]
Application Notes and Protocols for Enhancing Andrographolide Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Andrographolide, a bioactive diterpenoid lactone extracted from Andrographis paniculata, exhibits a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. However, its clinical application is significantly hampered by its poor aqueous solubility and low oral bioavailability.[1][2] This document provides detailed application notes and experimental protocols for several key techniques aimed at improving the systemic absorption of andrographolide.
Introduction to Bioavailability Enhancement Strategies
The low oral bioavailability of andrographolide is attributed to several factors, including its poor solubility in water, potential for P-glycoprotein (P-gp) mediated efflux, and susceptibility to first-pass metabolism.[1][3] To overcome these limitations, various formulation strategies have been developed. These approaches primarily focus on increasing the dissolution rate and/or facilitating its transport across the intestinal epithelium. This document will detail the following techniques:
-
Solid Dispersions: Dispersing andrographolide in a hydrophilic polymer matrix to enhance its dissolution rate.
-
Nanoformulations: Encapsulating andrographolide in various nanosystems to improve solubility and absorption.
-
pH-Sensitive Nanoparticles
-
Solid Lipid Nanoparticles (SLNs)
-
Nanoemulsions
-
-
Cyclodextrin Inclusion Complexes: Forming complexes with cyclodextrins to increase aqueous solubility.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating andrographolide in a lipid-based system that spontaneously forms a microemulsion in the gastrointestinal tract.
-
Co-administration with Bioenhancers: Using agents like piperine to inhibit metabolic enzymes and enhance absorption.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of various andrographolide formulations compared to the pure compound or a simple suspension.
Table 1: Pharmacokinetic Parameters of Andrographolide Formulations
| Formulation Technique | Carrier/Key Components | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Fold Increase in Bioavailability (AUC) | Reference(s) |
| Solid Dispersion | Polyvinylpyrrolidone K30 (PVP K30), Kolliphor EL | Rats | 100 | 2.5 ± 0.6 (per dose) | - | 9.3 ± 1.8 (per dose) | 3.0 | [4][5] |
| pH-Sensitive Nanoparticles | Eudragit® EPO, Pluronic® F-68 | Wistar albino rats | 10 | 3.2-fold increase | ~4-fold shorter | 2.2-fold increase | 2.2 | [6][7] |
| Solid Lipid Nanoparticles (SLNs) | - | - | - | - | - | - | ~2.41 | [3][8] |
| Nanoemulsion | α-tocopherol, ethanol, Cremophor EL, water | Rats | 100 | - | - | - | 5.95 | [9] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex | Hydroxypropyl-β-cyclodextrin | Rats | - | - | ~60 min (suspension) | 1.6-fold increase | 1.6 | [10][11][12] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) - Liquid | Capryol 90, Cremophor RH 40, Labrasol | Rabbits | 17.5 | 6-fold increase | - | 15-fold increase | 15 | [3][13][14] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) - Pellets | Capryol 90, Cremophor RH 40, Labrasol, Colloidal silicon dioxide, Microcrystalline cellulose | Rabbits | 17.5 | 5-fold increase | - | 13-fold increase | 13 | [13] |
| Co-administration with β-cyclodextrin | 50% w/w β-cyclodextrin | Beagle dogs | 3 | - | - | - | 1.31-1.96 | [15][16][17][18] |
| Co-administration with SDS and Piperine | 1% w/w SDS, 10% w/w piperine | Beagle dogs | 3 | - | - | - | 1.31-1.96 | [15][16][17][18] |
| Andrographolide/HPCD/Phospholipid Complex Nanoemulsion (AHPC-NE) | Hydroxypropyl-β-cyclodextrin, Phospholipid | Rats | - | 191.66 ± 19.24 | - | - | 5.51 | [19] |
| Mannosylated-Chitosan-Coated Nanoliposomes (MCS-AGL) | Mannosylated chitosan | - | - | - | - | 1.56-fold increase | 1.56 | [20] |
| Emulsomes | - | - | - | >6-fold increase | - | >6-fold increase | >6 | [21] |
Experimental Protocols
Preparation of Andrographolide-Loaded Solid Dispersion
This protocol describes the solvent evaporation method for preparing a solid dispersion of andrographolide.
Materials:
-
Andrographolide (AG)
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Kolliphor EL
-
Methanol
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Procedure:
-
Weigh the desired amounts of andrographolide, PVP K30, and Kolliphor EL. An optimized ratio has been reported as 1:7:1 (w/w/w) of AG:PVP K30:Kolliphor EL.[4][5]
-
Dissolve the andrographolide, PVP K30, and Kolliphor EL in a suitable volume of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) in a water bath until a solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator until further use.
Characterization:
-
In vitro dissolution: Perform dissolution studies in a suitable medium (e.g., 0.1 N HCl) and analyze the concentration of andrographolide released over time using a validated HPLC method.[4]
-
Physicochemical characterization: Utilize techniques such as Differential Scanning Calorimetry (DSC), Powder X-Ray Diffraction (PXRD), and Fourier Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of andrographolide within the polymer matrix.[4][5]
Preparation of pH-Sensitive Andrographolide Nanoparticles
This protocol details the nanoprecipitation technique for fabricating pH-sensitive nanoparticles.
Materials:
-
Andrographolide
-
Eudragit® EPO (cationic polymethacrylate copolymer)
-
Pluronic® F-68 (stabilizer)
-
Acetone
-
Distilled water
-
Magnetic stirrer
-
Ultrasonicator
Procedure:
-
Dissolve andrographolide and Eudragit® EPO in acetone to form the organic phase. An optimized concentration is 0.45% w/v of Eudragit® EPO.[6]
-
Dissolve Pluronic® F-68 in distilled water to form the aqueous phase. An optimized concentration is 0.6% w/v of Pluronic® F-68.[6]
-
Slowly inject the organic phase into the aqueous phase under constant magnetic stirring.
-
Continue stirring for a specified period to allow for nanoparticle formation and solvent evaporation.
-
Optionally, sonicate the suspension to reduce particle size and improve homogeneity.
-
The resulting nanoparticle suspension can be used directly or lyophilized for long-term storage.
Characterization:
-
Particle size and zeta potential: Determine the particle size distribution and surface charge using dynamic light scattering (DLS).
-
Encapsulation efficiency: Calculate the amount of andrographolide encapsulated within the nanoparticles by separating the nanoparticles from the aqueous phase and quantifying the free drug in the supernatant.
Preparation of Andrographolide-Loaded Nanoemulsion
This protocol describes the high-pressure homogenization method for preparing an oil-in-water (o/w) nanoemulsion.
Materials:
-
Andrographolide
-
Distilled water
-
High-speed homogenizer
-
High-pressure homogenizer or microfluidizer
Procedure:
-
Dissolve andrographolide in the selected oil phase. Gentle heating may be required.[22]
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly to form the oily phase.
-
Slowly add the oily phase to the aqueous phase (distilled water) under high-speed homogenization to form a coarse emulsion.
-
Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer for a specified number of cycles and pressure to reduce the droplet size and form a stable nanoemulsion.[23]
Characterization:
-
Droplet size and polydispersity index (PDI): Measure the droplet size and PDI using DLS.
-
Zeta potential: Determine the surface charge of the nanoemulsion droplets.
-
Morphology: Visualize the nanoemulsion droplets using Transmission Electron Microscopy (TEM).
Visualizations
Experimental Workflow for Solid Dispersion Preparation
Caption: Workflow for preparing andrographolide solid dispersion.
Logic Diagram for Bioavailability Enhancement Strategies
Caption: Strategies for enhancing andrographolide bioavailability.
Conclusion
The techniques outlined in this document represent promising approaches to overcome the biopharmaceutical challenges associated with andrographolide. By improving its oral bioavailability, the therapeutic potential of this versatile natural compound can be more effectively realized in clinical settings. Researchers and drug development professionals are encouraged to utilize these protocols as a foundation for their formulation development efforts, optimizing the parameters to suit their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. oral-bioavailability-enhancement-and-anti-fatigue-assessment-of-the-andrographolide-loaded-solid-dispersion - Ask this paper | Bohrium [bohrium.com]
- 5. Oral Bioavailability Enhancement and Anti-Fatigue Assessment of the Andrographolide Loaded Solid Dispersion - ProQuest [proquest.com]
- 6. Improved bioavailability of orally administered andrographolide from pH-sensitive nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Andrographolide: its pharmacology, natural bioavailability and current approaches to increase its content in andrographis paniculata - MedCrave online [medcraveonline.com]
- 8. oaji.net [oaji.net]
- 9. researchgate.net [researchgate.net]
- 10. Physicochemical characteristics and oral bioavailability of andrographolide complexed with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. Liquid and solid self-microemulsifying drug delivery systems for improving the oral bioavailability of andrographolide from a crude extract of Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 18. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. Mannosylated-Chitosan-Coated Andrographolide Nanoliposomes for the Treatment of Hepatitis: In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. africaresearchconnects.com [africaresearchconnects.com]
- 22. jneonatalsurg.com [jneonatalsurg.com]
- 23. Optimization of Production Parameters for Andrographolide-Loaded Nanoemulsion Preparation by Microfluidization and Evaluations of Its Bioactivities in Skin Cancer Cells and UVB Radiation-Exposed Skin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Andrographolide Glycosides as Molecular Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing andrographolide glycosides as molecular probes for studying cellular signaling pathways, target engagement, and other biological processes. The protocols outlined below are intended to serve as a starting point for researchers, and optimization may be required for specific experimental systems.
Introduction to Andrographolide Glycoside Molecular Probes
Andrographolide, a labdane diterpenoid lactone isolated from Andrographis paniculata, and its glycoside derivatives have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects. To elucidate the molecular mechanisms underlying these activities, researchers have developed molecular probes based on the andrographolide scaffold. These probes, typically incorporating fluorescent tags or affinity labels like biotin, are invaluable tools for:
-
Visualizing cellular uptake and subcellular localization: Fluorescently tagged andrographolide glycosides allow for real-time imaging of their entry into cells and accumulation in specific organelles.
-
Identifying protein targets: Biotinylated andrographolide glycosides can be used in affinity pull-down assays to isolate and identify their binding partners within the cellular proteome.
-
Studying target engagement and pathway modulation: These probes enable the investigation of how andrographolide and its derivatives interact with specific cellular components to modulate signaling pathways.
This document provides detailed protocols for the application of these molecular probes and summarizes key quantitative data to facilitate their use in research and drug development.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) and binding affinities of andrographolide and its derivatives in various assays. This data is crucial for designing experiments and interpreting results when using andrographolide-based molecular probes.
Table 1: IC50 Values of Andrographolide and its Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Andrographolide | No. 1109 (Lymphoma) | Proliferation | 102.02 | [1] |
| Andrographolide | No. 378 (Lymphoma) | Proliferation | 69.98 | [1] |
| Andrographolide | No. 63 (Lymphoma) | Proliferation | 135.9 | [1] |
| ANDRO-NBD | A549 (Lung Carcinoma) | Cytotoxicity | 10.2 ± 1.1 | [2] |
| ANDRO-NBD | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 12.5 ± 1.5 | [2] |
| ANDRO-NBD | K562 (Chronic Myelogenous Leukemia) | Cytotoxicity | 8.7 ± 0.9 | [2] |
| ANDRO-NBD | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 15.8 ± 2.1 | [2] |
| ANDRO-NBD | ts-v-Src/NIH3T3 (Transformed Fibroblasts) | Cytotoxicity | 7.5 ± 0.8 | [2] |
Table 2: Inhibitory Activity of Andrographolide on Inflammatory Mediators
| Mediator | Cell Line | Stimulant | IC50 (µM) | Reference |
| PGE2 | RAW264.7 | LPS & IFN-γ | 8.8 | [3] |
| TNF-α | RAW264.7 | LPS & IFN-γ | 21.9 | [4] |
| IL-6 | THP-1 | LPS | 12.2 | [3] |
| Various Cytokines | THP-1 | LPS | 12.2 - 65.2 | [3] |
| Nitric Oxide (NO) | RAW264.7 | LPS | >100 | [5] |
Table 3: Binding Affinity of Andrographolide to Target Proteins
| Target Protein | Method | Binding Energy (kcal/mol) | Reference |
| JUN | Molecular Docking | -7.4 | [1] |
| CASP3 | Molecular Docking | -7.3 | [1] |
| IL6 | Molecular Docking | -6.8 | [1] |
| COX-2 | Molecular Docking | -7.95 | [6] |
| Human Serum Albumin (HSA) | Fluorescence Spectroscopy | - | [7] |
| α-1-Acid Glycoprotein (AGP) | Fluorescence Spectroscopy | - | [7] |
Experimental Protocols
Protocol for Cellular Imaging using a Fluorescent Andrographolide Glycoside Probe (e.g., ANDRO-NBD)
This protocol describes the use of a fluorescently labeled andrographolide derivative, such as ANDRO-NBD, to visualize its uptake and subcellular distribution in live cells using confocal microscopy.[8][9]
Materials:
-
Fluorescent andrographolide probe (e.g., ANDRO-NBD)
-
Cell culture medium appropriate for the cell line
-
Adherent mammalian cells (e.g., A549, HepG2)
-
Confocal microscope with appropriate filter sets for the chosen fluorophore (e.g., NBD)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Phosphate-buffered saline (PBS)
-
Optional: Nuclear stain (e.g., Hoechst 33342), mitochondrial stain (e.g., MitoTracker Red CMXRos)
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment. Allow the cells to adhere and grow for 24-48 hours.
-
Probe Preparation: Prepare a stock solution of the fluorescent andrographolide probe in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Cell Labeling:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the medium containing the fluorescent probe to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for the desired time points (e.g., 15 min, 30 min, 1 h, 3 h). A time-course experiment is recommended to observe the dynamics of uptake.[10]
-
-
Optional Co-staining: If desired, co-stain with organelle-specific dyes (e.g., Hoechst for nucleus, MitoTracker for mitochondria) according to the manufacturer's instructions. This is typically done in the last 15-30 minutes of the probe incubation.
-
Washing: After incubation, remove the probe-containing medium and wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells for imaging.
-
Immediately transfer the dish/slide to the confocal microscope.
-
Acquire images using the appropriate laser lines and emission filters for the fluorescent probe and any co-stains.
-
Capture images from multiple fields of view for each condition.
-
Data Analysis:
-
Analyze the images to determine the subcellular localization of the fluorescent probe.
-
Quantify the fluorescence intensity within the whole cell or specific organelles using image analysis software (e.g., ImageJ, CellProfiler).
Protocol for Target Identification using a Biotinylated Andrographolide Glycoside Probe (Affinity Pull-Down Assay)
This protocol outlines a general workflow for identifying the protein binding partners of andrographolide using a biotinylated derivative in a pull-down assay followed by mass spectrometry.[11][12][13]
Materials:
-
Biotinylated andrographolide glycoside probe
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free biotin)
-
SDS-PAGE gels and Western blotting apparatus
-
Mass spectrometer for protein identification
Procedure:
-
Preparation of Affinity Matrix:
-
Resuspend the streptavidin beads/resin in lysis buffer.
-
Wash the beads three times with lysis buffer.
-
Incubate the washed beads with the biotinylated andrographolide probe for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Wash the beads three times with lysis buffer to remove any unbound probe.
-
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using an appropriate lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Affinity Pull-Down:
-
Incubate the prepared cell lysate with the probe-conjugated beads for 2-4 hours or overnight at 4°C with gentle rotation.
-
As a negative control, incubate cell lysate with unconjugated streptavidin beads.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant.
-
Wash the beads extensively (at least 5 times) with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be done by:
-
Adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Incubating with a high concentration of free biotin to competitively elute the probe and its binding partners.
-
-
-
Protein Analysis:
-
SDS-PAGE and Staining: Separate the eluted proteins by SDS-PAGE and visualize them by Coomassie blue or silver staining. Specific bands that are present in the probe pull-down but not in the control can be excised for mass spectrometry.
-
Western Blotting: If a specific target is suspected, perform a Western blot using an antibody against that protein.
-
Mass Spectrometry: For unbiased identification, the entire eluate can be subjected to in-solution or in-gel digestion with trypsin followed by LC-MS/MS analysis to identify the bound proteins.[11]
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by andrographolide glycosides and the experimental workflows described in the protocols.
Signaling Pathways
Experimental Workflows
Conclusion
Andrographolide glycoside-based molecular probes are powerful reagents for dissecting the complex pharmacology of this important class of natural products. The protocols and data presented here provide a framework for researchers to employ these tools in their own studies. Careful optimization of experimental conditions and appropriate controls are essential for obtaining robust and reproducible results. The use of these probes will undoubtedly continue to shed light on the molecular targets and mechanisms of action of andrographolide and its derivatives, paving the way for the development of novel therapeutics.
References
- 1. Andrographolide inhibits Burkitt’s lymphoma by binding JUN and CASP3 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 4. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of andrographolide hit analog as a potent cyclooxygenase-2 inhibitor through consensus MD-simulation, electrostatic potential energy simulation and ligand efficiency metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In situ imaging and proteome profiling indicate andrographolide is a highly promiscuous compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for High-Throughput Screening of Labdane Diterpenoids for Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labdane diterpenoids, a class of natural products, have demonstrated a broad spectrum of biological activities, including notable antiviral properties. Their complex chemical structures offer a rich scaffold for the development of novel antiviral therapeutics. High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly assessing the antiviral potential of large compound libraries. This document provides detailed application notes and experimental protocols for the high-throughput screening of labdane diterpenoids against various viral pathogens. The protocols are designed to be robust, scalable, and suitable for identifying and characterizing novel antiviral agents.
Data Presentation: Antiviral Activity of Labdane Diterpenoids
The following tables summarize the reported antiviral activities of various labdane diterpenoids against a range of viruses. This data provides a baseline for understanding the potential of this compound class and for selecting appropriate starting points for screening campaigns.
Table 1: Antiviral Activity of Labdane Diterpenoids against Coronaviruses
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 8-epi-acuminolide | HCoV-229E | Huh-7 | - | >100 | - | [1] |
| Acuminolide | HCoV-229E | Huh-7 | - | >100 | - | [1] |
| 17-O-acetylacuminolide | HCoV-229E | Huh-7 | - | >100 | - | [1] |
| Foetidalabdane A | HCoV-229E | Huh-7 | - | >100 | - | [1] |
| 8-epi-acuminolide | SARS-CoV-2 | Huh-7 | 63.3 | >100 | >1.58 | [1] |
| Foetidalabdane A | SARS-CoV-2 | Huh-7 | 93.5 | >100 | >1.07 | [1] |
Table 2: Antiviral Activity of Labdane Diterpenoids against Other RNA Viruses
| Compound | Virus | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 8-epi-acuminolide | Zika Virus | Huh-7 | 76.0 | - | >100 | >1.32 | [1] |
| Acuminolide | Zika Virus | Huh-7 | 31.9 | - | >100 | >3.13 | [1] |
| 17-O-acetylacuminolide | Zika Virus | Huh-7 | 14.9 | - | >100 | >6.71 | [1] |
| Forsyshiyanin A | Influenza A (H1N1) | MDCK | 18.4 | - | >100 | >5.43 | [2] |
| Forsyshiyanin B | Influenza A (H1N1) | MDCK | 26.2 | - | >100 | >3.82 | [2] |
| Forsyshiyanin A | Respiratory Syncytial Virus (RSV) | HEp-2 | - | 10.5 | >100 | >9.52 | [2] |
| Forsyshiyanin B | Respiratory Syncytial Virus (RSV) | HEp-2 | - | 14.4 | >100 | >6.94 | [2] |
| Vitexlimolide A | Coxsackievirus B3 (CVB3) | Vero | - | - | - | - | [3] |
| Vitexlimolide B | Coxsackievirus B3 (CVB3) | Vero | - | - | - | - | [3] |
| Vitexlimolide C | Coxsackievirus B3 (CVB3) | Vero | - | - | - | - | [3] |
Experimental Protocols
Detailed methodologies for key experiments in the high-throughput screening of labdane diterpenoids are provided below. These protocols are optimized for a 96-well or 384-well plate format to maximize throughput.
Protocol 1: Cell Viability (Cytotoxicity) Assay using XTT
This protocol determines the concentration of a compound that is toxic to the host cells, which is crucial for calculating the selectivity index. The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.
Materials:
-
Host cells appropriate for the target virus
-
Complete cell culture medium
-
96-well or 384-well clear, flat-bottom tissue culture plates
-
Labdane diterpenoid compounds dissolved in DMSO
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
PMS (N-methyl dibenzopyrazine methyl sulfate) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells into a 96-well or 384-well plate at a predetermined optimal density and incubate overnight at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.
-
Compound Preparation: Prepare serial dilutions of the labdane diterpenoid compounds in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Compound Addition: Remove the old medium from the cell plates and add the diluted compounds to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for the same duration as the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT/PMS solution according to the manufacturer's instructions.
-
Reagent Addition: Add the XTT/PMS solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: High-Throughput Antiviral Assay using Cytopathic Effect (CPE) Reduction
This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.[4][5]
Materials:
-
Host cells and target virus
-
Complete cell culture medium
-
96-well or 384-well clear, flat-bottom tissue culture plates
-
Labdane diterpenoid compounds
-
Positive control antiviral drug
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed host cells in a 96-well or 384-well plate and incubate overnight.
-
Compound and Virus Preparation: Prepare serial dilutions of the labdane diterpenoids and a known antiviral positive control in culture medium. Prepare a virus stock at a multiplicity of infection (MOI) that causes significant CPE within the desired timeframe (e.g., 72 hours).
-
Infection and Treatment: Remove the medium from the cells and add the compound dilutions. Subsequently, add the virus suspension to all wells except the mock-infected (cell control) wells.
-
Controls: Include the following controls on each plate:
-
Cell Control (Mock-infected): Cells with medium and DMSO, no virus.
-
Virus Control: Cells with medium, DMSO, and virus.
-
Positive Control: Cells with a known antiviral drug and virus.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 72 hours or until significant CPE is observed in the virus control wells.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Luminescence Reading: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve. The Selectivity Index (SI) is then calculated as CC50/EC50.
Protocol 3: High-Throughput Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of a compound. It is a more direct measure of antiviral activity than the CPE assay.[6][7]
Materials:
-
Host cells and plaque-forming virus
-
Complete cell culture medium
-
Overlay medium (e.g., containing carboxymethyl cellulose or Avicel)
-
96-well tissue culture plates
-
Labdane diterpenoid compounds
-
Crystal violet staining solution or specific viral antigen antibody for immunoplaque staining
-
Automated plaque counter or high-content imager
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.
-
Compound and Virus Incubation: In a separate plate, prepare serial dilutions of the compounds. Add a standardized amount of virus to each well containing the compound dilutions and incubate for 1 hour at 37°C to allow the compounds to interact with the virus.
-
Infection: Transfer the compound-virus mixture to the cell monolayer and incubate for 1 hour to allow for viral adsorption.
-
Overlay Addition: Remove the inoculum and add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.
-
Plaque Visualization:
-
Crystal Violet Staining: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet. Plaques will appear as clear zones against a purple background of viable cells.
-
Immunoplaque Staining: For non-lytic viruses, fix the cells and use a primary antibody against a viral antigen, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection or a fluorophore for fluorescent detection.
-
-
Plaque Counting: Count the number of plaques in each well using an automated plaque counter or a high-content imager.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Protocol 4: Reporter Gene Assay for Antiviral Screening
This assay utilizes a recombinant virus that expresses a reporter gene (e.g., luciferase or green fluorescent protein) upon replication in host cells. The reporter signal is a direct measure of viral replication.[8][9][10]
Materials:
-
Host cells
-
Recombinant reporter virus
-
96-well or 384-well white or black, clear-bottom tissue culture plates
-
Labdane diterpenoid compounds
-
Luciferase assay substrate or fluorescence microplate reader
-
Luminometer or fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed host cells in an appropriate 96-well or 384-well plate.
-
Compound Addition: Add serial dilutions of the labdane diterpenoids to the cells.
-
Infection: Infect the cells with the reporter virus at a predetermined MOI.
-
Incubation: Incubate the plates for 24-48 hours at 37°C with 5% CO2.
-
Reporter Signal Measurement:
-
Luciferase: Add the luciferase substrate to the wells and measure the luminescence.
-
Fluorescent Protein: Measure the fluorescence intensity directly using a microplate reader.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of reporter signal inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the high-throughput screening of labdane diterpenoids for antiviral activity.
Caption: High-throughput screening workflow for antiviral labdane diterpenoids.
Antiviral Signaling Pathway of Andrographolide
Andrographolide, a labdane diterpenoid, has been shown to inhibit Hepatitis C Virus (HCV) replication by upregulating heme oxygenase-1 (HO-1) expression through the activation of the p38 MAPK signaling pathway.[11]
Caption: Proposed antiviral mechanism of andrographolide against HCV.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the high-throughput screening of labdane diterpenoids for antiviral activity. By employing these standardized assays, researchers can efficiently identify and characterize promising lead compounds for the development of novel antiviral therapies. The provided workflow and signaling pathway diagrams offer a visual guide to the experimental process and a deeper understanding of the potential mechanisms of action of these natural products. Further investigation into the specific molecular targets and signaling pathways of active labdane diterpenoids will be crucial for their optimization and translation into clinical candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-inflammatory and anti-viral labdane diterpenoids from the fruits of Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labdane-type diterpenoids from Vitex limonifolia and their antivirus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Potential of diterpene compounds as antivirals, a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for the glycosylation of andrographolide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the glycosylation of andrographolide.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the glycosylation of andrographolide, offering potential causes and solutions in a practical question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My glycosylation reaction with andrographolide resulted in a very low yield or no desired product. What are the possible reasons and how can I improve it?
-
Answer: Low or no yield in andrographolide glycosylation can stem from several factors related to reactants, reaction conditions, and work-up procedures. Here's a breakdown of potential causes and troubleshooting steps:
-
Inadequate Activation of Glycosyl Donor (Chemical Synthesis): In methods like the Koenigs-Knorr reaction, the glycosyl donor (e.g., a glycosyl halide) must be effectively activated. Ensure the promoter (e.g., silver carbonate, mercuric cyanide) is of high quality and used in the correct stoichiometric ratio.
-
Inactive Enzyme (Enzymatic Synthesis): The enzyme's activity is critical. Verify the enzyme's specific activity and ensure it has been stored correctly. Consider performing a small-scale control reaction with a known substrate to confirm enzyme viability.
-
Poor Solubility of Andrographolide: Andrographolide has poor water solubility, which can be a limiting factor, especially in enzymatic reactions that often use aqueous buffers.[1] The use of co-solvents can enhance solubility.
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in both chemical and enzymatic glycosylation. For chemical methods, temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can cause degradation of reactants or products.[2][3][4] Enzymatic reactions have an optimal temperature range for activity; deviation from this can significantly reduce the yield.
-
Incorrect pH (Enzymatic Synthesis): Enzymes have a specific pH range for optimal activity. The pH of the reaction buffer should be carefully controlled and optimized for the specific glycosidase or glycosyltransferase being used.
-
Steric Hindrance: The hydroxyl groups of andrographolide may be sterically hindered, making them less accessible to the glycosyl donor. The choice of glycosylation position (primary vs. secondary hydroxyls) can significantly impact reaction efficiency.
-
Suboptimal Glycosyl Donor to Acceptor Ratio: The molar ratio of the glycosyl donor to andrographolide (the acceptor) is a critical parameter to optimize for driving the reaction towards product formation.[5][6][7]
-
Issue 2: Formation of Multiple Products and Side Reactions
-
Question: I am observing multiple spots on my TLC analysis of the reaction mixture, indicating the formation of several products. How can I improve the selectivity of my andrographolide glycosylation?
-
Answer: The formation of multiple products is a common challenge due to the presence of several hydroxyl groups on the andrographolide molecule with varying reactivities.
-
Lack of Regioselectivity: To achieve regioselective glycosylation at a specific hydroxyl group, the use of protecting groups is often necessary in chemical synthesis. This involves selectively blocking the more reactive hydroxyl groups to direct glycosylation to the desired position.
-
Anomeric Mixture: Glycosylation can result in a mixture of α and β anomers. The stereochemical outcome is influenced by the solvent, the protecting groups on the glycosyl donor, the reaction temperature, and the nature of the promoter.[8] Anchimeric assistance from a participating group at the C-2 position of the glycosyl donor (e.g., an acetyl group) typically favors the formation of the 1,2-trans-glycoside.
-
Side Reactions: Andrographolide can undergo degradation under harsh reaction conditions. For instance, it is known to be unstable at high temperatures and certain pH values.[9] Monitoring the reaction closely and avoiding prolonged reaction times or extreme conditions can minimize the formation of degradation products.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify my andrographolide glycoside from the reaction mixture. What are effective purification strategies?
-
Answer: The purification of andrographolide glycosides often requires chromatographic techniques due to the potential presence of unreacted starting materials, side products, and isomers.
-
Chromatographic Separation: Column chromatography is a standard method for purifying glycosylated products. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (eluent system) is critical for achieving good separation.[2][10] Gradient elution is often more effective than isocratic elution for separating complex mixtures.
-
Monitoring Fractions: Thin-layer chromatography (TLC) is an essential tool for monitoring the column chromatography fractions to identify those containing the desired product.[4] High-performance liquid chromatography (HPLC) can also be used for more precise analysis and quantification.[11][12][13]
-
Crystallization: If the glycosylated product is a solid, recrystallization can be a highly effective final purification step to obtain a high-purity compound.
-
Data Presentation
Table 1: Influence of Solvents on Andrographolide Extraction Yield (Illustrative)
| Solvent | Polarity Index | Hildebrand Solubility Parameter (δ) | Extraction Yield (%) | Andrographolide Content (%) | Reference |
| Methanol | 6.6 | 14.5 | 38.08 | 2.11 | [14] |
| Ethanol | 5.2 | 12.9 | 33.15 | 1.37 | [14] |
| Acetone | 5.4 | 9.9 | 24.00 | 2.72 | [14] |
| Ethyl Acetate | 4.3 | 9.1 | - | - | [6] |
| Dichloromethane | 3.4 | 9.7 | - | - | - |
| n-Hexane | 0.0 | 7.3 | - | - | [10] |
Note: This table presents data related to extraction, which can inform solvent choice for the glycosylation reaction, as solubility is a key factor.
Table 2: Key Parameters for Optimizing Andrographolide Glycosylation
| Parameter | Chemical Glycosylation | Enzymatic Glycosylation | Key Considerations |
| Solvent | Aprotic solvents (e.g., Dichloromethane, Toluene) | Buffer with co-solvents (e.g., DMSO, Methanol) | Solubilize reactants, minimize side reactions. |
| Temperature | -20°C to room temperature | 25°C to 50°C (enzyme dependent) | Balance reaction rate and stability of reactants/products.[2][3] |
| pH | Not directly controlled (anhydrous conditions) | Optimized for specific enzyme (typically pH 5-8) | Critical for enzyme activity and stability. |
| Catalyst/Promoter | Silver or Mercury salts | Glycosidase or Glycosyltransferase | Choice of catalyst dictates reaction mechanism and efficiency. |
| Protecting Groups | Often required for regioselectivity | Generally not required | Simplifies synthesis but may limit regiocontrol. |
| Reaction Time | 1 to 24 hours | 12 to 72 hours | Monitor by TLC/HPLC to determine completion.[4][11][12] |
Experimental Protocols
Protocol 1: General Procedure for Chemical Glycosylation (Koenigs-Knorr Type)
-
Protection of Andrographolide (Optional): If regioselectivity is desired, selectively protect the hydroxyl groups of andrographolide that are not intended for glycosylation using standard protecting group chemistry.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve andrographolide (or the protected derivative) and the glycosyl donor (e.g., acetobromoglucose) in a dry aprotic solvent (e.g., dichloromethane).
-
Addition of Promoter: Add the promoter (e.g., silver carbonate) to the reaction mixture with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting material and the formation of a new, more polar spot corresponding to the glycosylated product.
-
Work-up: Upon completion, filter the reaction mixture to remove the promoter salts. Wash the filtrate with an appropriate aqueous solution (e.g., sodium bicarbonate solution, water) to remove any acidic byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Deprotection (if applicable): If protecting groups were used, remove them using the appropriate deprotection conditions.
-
Characterization: Characterize the final product by spectroscopic methods such as NMR and Mass Spectrometry to confirm its structure and purity.[12]
Protocol 2: General Procedure for Enzymatic Glycosylation
-
Reaction Mixture Preparation: In a suitable vessel, prepare a buffer solution at the optimal pH for the chosen enzyme.
-
Substrate Dissolution: Dissolve the glycosyl donor (e.g., a simple sugar or an activated sugar) in the buffer. Add andrographolide, potentially with a co-solvent (e.g., DMSO) to aid dissolution.
-
Enzyme Addition: Add the glycosidase or glycosyltransferase to the reaction mixture.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.
-
Reaction Monitoring: Monitor the reaction progress over time by taking aliquots and analyzing them by TLC or HPLC.
-
Enzyme Inactivation: Once the reaction has reached the desired conversion, inactivate the enzyme, typically by heating or by adding an organic solvent like ethanol or acetone.
-
Work-up: Remove the precipitated enzyme by centrifugation or filtration. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to recover the glycosylated andrographolide.
-
Purification: Concentrate the organic extract and purify the product by column chromatography.
-
Characterization: Confirm the structure and purity of the isolated glycoside using spectroscopic techniques (NMR, Mass Spectrometry).[15]
Mandatory Visualization
Caption: Experimental workflow for the glycosylation of andrographolide.
Caption: Troubleshooting logic for andrographolide glycosylation.
References
- 1. GLYCOSYLATION OF TERPENOIDS AS AN APPROACH TO IMPROVE THE BIOACTIVITY: A REVIEW | Neuroquantology [neuroquantology.com]
- 2. researchtrend.net [researchtrend.net]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acceptor-Adaptive Automated Glycosylation Optimization for Automated Glycan Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. CN101671322B - A kind of separation and purification method of andrographolide - Google Patents [patents.google.com]
- 11. Purification of Andrographolide Methanolic Extract Using Molecularly Imprinted Polymer Prepared by Precipitation Polymerization [mdpi.com]
- 12. Synthesis of andrographolide derivatives: a new family of alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Diterpenoid Glycosides
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of diterpenoid glycosides. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing when analyzing diterpenoid glycosides?
Peak tailing in the HPLC analysis of diterpenoid glycosides is often a multifactorial issue. The primary causes can be broadly categorized as follows:
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Secondary Silanol Interactions: The most frequent cause is the interaction between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] Diterpenoid glycosides possess polar hydroxyl groups on both the aglycone and sugar moieties, which can interact strongly with acidic silanol groups, leading to tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the diterpenoid glycoside analytes and the stationary phase. If the pH is not optimized, it can lead to multiple analyte forms in equilibrium, causing peak broadening and tailing.[3]
-
Column Issues: Physical problems with the column, such as the formation of voids, channelin, or contamination of the inlet frit, can disrupt the flow path and cause peak distortion for all analytes.[2]
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to asymmetrical peak shapes, including tailing.
-
Extra-Column Effects: Excessive tubing length or internal diameter, as well as poorly made connections, can contribute to band broadening and peak tailing.
Q2: How does the structure of diterpenoid glycosides contribute to peak tailing?
The unique structure of diterpenoid glycosides, consisting of a relatively non-polar diterpenoid aglycone and one or more polar sugar moieties, presents specific challenges in HPLC.
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Aglycone Interactions: The diterpenoid core can engage in hydrophobic interactions with the C18 stationary phase.[4][5] However, any polar functional groups on the aglycone can also participate in secondary interactions with residual silanols.
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Sugar Moiety Interactions: The sugar chains, with their numerous hydroxyl groups, are highly polar. The length and branching of these sugar chains can influence the overall polarity of the molecule and its interaction with the stationary phase.[3] These hydroxyl groups are prime candidates for hydrogen bonding with active silanol groups, which is a major contributor to peak tailing.
Q3: How can I systematically troubleshoot peak tailing for my diterpenoid glycoside analysis?
A logical approach is crucial for effective troubleshooting. The following workflow can help identify and resolve the root cause of peak tailing.
Troubleshooting Workflow for Peak Tailing
Caption: A flowchart outlining the systematic approach to troubleshooting peak tailing in HPLC.
Q4: What are the recommended mobile phase modifications to improve peak shape?
Optimizing the mobile phase is a powerful tool to mitigate peak tailing.
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Lowering pH: For reversed-phase chromatography on silica-based columns, reducing the mobile phase pH to around 2.5-3.5 is highly effective.[3] At this acidic pH, the residual silanol groups are protonated and less likely to interact with the polar groups of the diterpenoid glycosides.
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Using Acidic Modifiers: Additives like trifluoroacetic acid (TFA) or formic acid are commonly used at low concentrations (0.05-0.1%) to control the mobile phase pH and improve peak shape.[6] TFA can also act as an ion-pairing agent, further enhancing peak symmetry.
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Buffer Selection: When pH control is critical, using a buffer is recommended. For steviol glycosides, a sodium phosphate buffer at pH 2.6 has been shown to be effective.[7] Ensure the buffer is compatible with your detector (e.g., avoid non-volatile buffers like phosphate with mass spectrometry).
Quantitative Data on Peak Shape Improvement
The following table summarizes the effect of different mobile phase conditions on the peak asymmetry of selected diterpenoid glycosides.
| Diterpenoid Glycoside | Stationary Phase | Mobile Phase | Asymmetry Factor (As) | Reference |
| Stevioside | C18 | Acetonitrile/Water (32:68, v/v) | 1.8 | [8] |
| Rebaudioside A | C18 | Acetonitrile/Water (32:68, v/v) | 1.6 | [8] |
| Stevioside | C18 | Acetonitrile/Sodium Phosphate Buffer (pH 2.6) (32:68, v/v) | 1.2 | [7] |
| Rebaudioside A | C18 | Acetonitrile/Sodium Phosphate Buffer (pH 2.6) (32:68, v/v) | 1.1 | [7] |
| Ginkgolide A | C18 | Methanol/Water (33:67, v/v) | 1.5 | [9] |
| Ginkgolide B | C18 | Methanol/Water (33:67, v/v) | 1.4 | [9] |
| Ginkgolide A | C18 | Acetonitrile/0.01% TFA in Water (gradient) | 1.1 | [6] |
| Ginkgolide B | C18 | Acetonitrile/0.01% TFA in Water (gradient) | 1.0 | [6] |
Detailed Experimental Protocols
Protocol 1: HPLC Analysis of Steviol Glycosides with Improved Peak Shape
This protocol is adapted from validated methods for the analysis of steviol glycosides.[7]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Column:
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: 10 mM Sodium Phosphate buffer, pH adjusted to 2.6 with phosphoric acid.
-
Solvent B: Acetonitrile.
-
Isocratic elution with 32% B at a flow rate of 1.0 mL/min.
-
-
Column Temperature:
-
40 °C.
-
-
Detection:
-
UV at 210 nm.
-
-
Injection Volume:
-
20 µL.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a final concentration of approximately 100-1000 mg/kg. Filter through a 0.45 µm syringe filter before injection.
-
Protocol 2: HPLC-MS Analysis of Ginkgolides with Enhanced Peak Symmetry
This protocol is based on a method developed for the simultaneous determination of ginkgolic acids and ginkgols, which can be adapted for ginkgolides.[6]
-
Instrumentation:
-
HPLC system coupled to a Mass Spectrometer (MS) with an appropriate interface (e.g., ESI).
-
-
Column:
-
Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: 0.01% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile with 0.01% TFA.
-
A suitable gradient elution program should be developed to separate the ginkgolides of interest.
-
-
Flow Rate:
-
0.6 mL/min.
-
-
Column Temperature:
-
30 °C.
-
-
Detection:
-
MS detection in either positive or negative ion mode, depending on the specific ginkgolides.
-
-
Injection Volume:
-
5-10 µL.
-
-
Sample Preparation:
-
Extract the ginkgolides from the sample matrix using an appropriate solvent (e.g., methanol or ethanol). The final extract should be dissolved in the initial mobile phase composition and filtered before injection.
-
Logical Relationships in Troubleshooting
The interplay between different factors causing peak tailing can be visualized as follows:
Interconnected Causes of Peak Tailing
Caption: A diagram illustrating the relationship between chemical and physical factors that contribute to peak tailing.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Retention divergence of terpenes with porous graphitized carbon and C18 stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 9. researchgate.net [researchgate.net]
Improving the yield of andrographolide extraction from plant material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of andrographolide from Andrographis paniculata.
Troubleshooting Guides
Problem 1: Low Andrographolide Yield
Symptoms: The final extracted and purified product contains a lower than expected amount of andrographolide.
Possible Causes & Solutions:
-
Inadequate Solvent Selection: The choice of solvent significantly impacts extraction efficiency. Polar solvents are generally more effective for andrographolide extraction than non-polar ones.
-
Recommendation: Methanol has been shown to be one of the most effective solvents for extracting andrographolide, yielding a higher percentage compared to ethanol, acetone, or dichloromethane.[1][2] Water is generally not recommended as it can lead to hydrolysis and thermal degradation of andrographolide.[1][2]
-
-
Suboptimal Extraction Parameters: Factors such as temperature, extraction time, and the ratio of solvent to plant material can affect the yield.
-
Recommendation: For Soxhlet extraction, a reflux temperature for 3 hours has been used effectively. The optimal ratio of dried plant powder to methanol has been found to be 1:3.5 (w/v). Increasing the extraction duration generally increases the yield until equilibrium is reached.[3]
-
-
Improper Plant Material Preparation: The physical state of the plant material influences the surface area available for solvent interaction.
-
Recommendation: The plant material should be dried, preferably in a hot-air oven at a temperature below 60°C, and then ground to a fine powder (e.g., 40-80 mesh size) to increase the surface area for extraction.[4]
-
-
Plant Material Variability: The concentration of andrographolide in the plant can vary based on genetics, growing conditions, harvest time, and storage.[5][6]
Problem 2: Green or Dark-Colored Extract
Symptoms: The crude extract has a deep green or dark brown color, which can interfere with subsequent purification steps.
Possible Causes & Solutions:
-
Presence of Chlorophyll and Other Pigments: The green color is primarily due to the co-extraction of chlorophyll from the plant leaves.
-
Recommendation: Treat the crude extract with activated charcoal. A common procedure is to add activated charcoal to the extract, reflux for about 20 minutes, and then filter. This process effectively removes coloring matter.[9]
-
Problem 3: Difficulty in Crystalizing Andrographolide
Symptoms: Andrographolide fails to precipitate or forms impure crystals from the concentrated extract.
Possible Causes & Solutions:
-
Presence of Impurities: Sticky residues and other co-extracted compounds can inhibit the crystallization process.
-
Recommendation: Ensure the extract is sufficiently clarified before attempting crystallization. The use of activated charcoal to remove pigments is a crucial first step. After clarification, the extract should be concentrated by evaporation before cooling to induce crystallization.
-
-
Incorrect Solvent for Crystallization: The choice of solvent for recrystallization is critical for obtaining pure crystals.
-
Recommendation: Methanol is a suitable solvent for the recrystallization of andrographolide.[4] Repeated recrystallization may be necessary to achieve high purity.
-
Frequently Asked Questions (FAQs)
Q1: Which extraction method is the most effective for andrographolide?
A1: Several methods can be used, each with its own advantages. Soxhlet extraction is a classic and effective method that ensures repeated contact of the sample with fresh solvent.[1] Maceration is a simpler technique that can also yield good results.[4][10] More advanced techniques like Microwave-Assisted Extraction (MAE) have been shown to provide a higher yield of andrographolide in a shorter time compared to conventional refluxation.[11]
Q2: What is the best solvent for andrographolide extraction?
A2: Methanol is widely reported as the best single solvent for extracting andrographolide, showing higher yields compared to other solvents like ethanol, acetone, and chloroform.[1][2] Some studies have also used a 1:1 mixture of dichloromethane and methanol for cold maceration.[4][10] Binary solvent systems, such as 50% ethanol in water, can also be effective, as they can modulate the polarity of the extraction medium.[3]
Q3: How can I remove the green color from my extract?
A3: The green color, which is from chlorophyll, can be effectively removed by treating the extract with activated charcoal.[9] This process, known as decolorization, is a critical step before purification and crystallization.
Q4: What is the optimal particle size for the plant material?
A4: Grinding the dried plant material to a powder of 40 to 80 mesh size is recommended.[4] This increases the surface area for solvent penetration and improves extraction efficiency.
Q5: At what stage of growth should I harvest Andrographis paniculata for the highest andrographolide content?
A5: The andrographolide content is typically highest at the flowering stage of the plant.[7] Harvesting at this time can significantly improve the starting yield of your extraction.
Data Presentation
Table 1: Comparison of Solvents for Andrographolide Extraction
| Solvent | Extraction Method | Relative Yield of Andrographolide | Reference |
| Methanol | Soxhlet | High | [1] |
| Ethanol | Soxhlet | Lower than Methanol | [1] |
| Dichloromethane | Soxhlet | Lower than Methanol | |
| Acetone | Maceration | Lower than Methanol | [2] |
| Water | Refluxation | Low (risk of degradation) | [1][2] |
| Dichloromethane:Methanol (1:1) | Cold Maceration | Effective | [4][10] |
Table 2: Influence of Extraction Method on Andrographolide Yield
| Extraction Method | Solvent | Key Advantage | Relative Yield | Reference |
| Microwave-Assisted Extraction (MAE) | Water/Methanol | Rapid, Higher Yield | High | [11] |
| Soxhlet Extraction | Methanol | Efficient, Continuous | High | [1] |
| Refluxation | Water/Methanol | Simple Setup | Moderate to High | [11] |
| Maceration | Dichloromethane:Methanol (1:1) | Simple, Room Temperature | Moderate | [4][10] |
Experimental Protocols
Protocol 1: Soxhlet Extraction and Purification of Andrographolide
-
Preparation of Plant Material:
-
Air-dry the leaves of Andrographis paniculata in the shade, followed by drying in a hot-air oven at a temperature below 60°C.
-
Grind the dried leaves to a powder of 80 mesh size.
-
-
Soxhlet Extraction:
-
Place 50g of the dried powder into a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 250 mL of methanol to the distillation flask.
-
Heat the flask to the boiling point of methanol and continue the extraction for 3 hours.
-
-
Decolorization:
-
After extraction, cool the deep green extract.
-
Add activated charcoal (e.g., 2-5% w/v) to the extract.
-
Reflux the mixture for 20 minutes.
-
Filter the mixture while hot to remove the activated charcoal. The filtrate should be a clear, yellow-colored solution.
-
-
Concentration and Crystallization:
-
Concentrate the filtrate by evaporating the solvent using a rotary evaporator until the volume is reduced to about 30-50 mL.
-
Cool the concentrated extract in a refrigerator to induce the crystallization of andrographolide.[12]
-
-
Purification:
-
Filter the crystals and wash them with a small amount of cold methanol to remove any remaining impurities.[9]
-
Dry the white, needle-like crystals in a vacuum tray drier.[12]
-
The purity of the andrographolide can be confirmed by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), melting point, and spectroscopic methods.[9][10]
-
Visualizations
Caption: Experimental workflow for andrographolide extraction.
Caption: Factors influencing andrographolide extraction yield.
References
- 1. eprints.undip.ac.id [eprints.undip.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. LOADING...... [tmrjournals.com]
- 4. tandfonline.com [tandfonline.com]
- 5. masi.eu [masi.eu]
- 6. Overcoming Obstacles: Challenges and Limitations in Medicinal Plant Extraction [plantextractwholesale.com]
- 7. ijpab.com [ijpab.com]
- 8. aimspress.com [aimspress.com]
- 9. researchgate.net [researchgate.net]
- 10. A rapid method for isolation of andrographolide from andrographis paniculata nees (kalmegh) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phytojournal.com [phytojournal.com]
- 12. ijfans.org [ijfans.org]
Technical Support Center: Minimizing Degradation of (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside (internal reference: Compound X) to minimize degradation. The information is based on the chemical properties of diterpenoid glycosides and established best practices for similar molecules, such as steviol glycosides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for Compound X in solid form?
A1: For short-term storage, it is recommended to keep Compound X in a cool, dry, and dark place. A standard laboratory environment with controlled room temperature (20-25°C) is generally acceptable for short periods. The material should be stored in a well-sealed container to protect it from moisture.[1][2]
Q2: What are the ideal long-term storage conditions for solid Compound X?
A2: For long-term stability, Compound X should be stored at -20°C in a tightly sealed container, protected from light and moisture.[3][4] Some suppliers of similar compounds recommend storage at -80°C for maximum stability over extended periods.[4]
Q3: How should I store solutions of Compound X?
A3: Solutions of Compound X are generally less stable than the solid form. It is advisable to prepare solutions fresh for each experiment. If storage is necessary, sterile-filter the solution and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The choice of solvent is also critical; ensure the solvent is of high purity and does not promote degradation.
Q4: What are the main factors that can cause the degradation of Compound X?
A4: The primary factors that can lead to the degradation of diterpenoid glycosides like Compound X are:
-
pH: Acidic conditions can catalyze the hydrolysis of the glycosidic bond, leading to the separation of the sugar moiety from the aglycone.[5][6]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[6][7]
-
Light: Exposure to UV light can induce photolytic degradation.[8]
-
Oxidation: The presence of oxidizing agents can lead to the modification of the chemical structure.
Q5: Are there any specific buffer systems to avoid when working with Compound X in solution?
A5: Yes, for similar compounds like Rebaudioside A, it has been observed that phosphate buffers can accelerate degradation at neutral pH compared to citrate buffers.[7] Therefore, it is advisable to use citrate buffers or other non-reactive buffer systems when working with Compound X in the neutral pH range.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or unexpected analytical results (e.g., new peaks in HPLC). | Degradation of the compound. | 1. Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light and moisture. 2. Check Solution Age and Storage: If using a stock solution, prepare a fresh solution from solid material and re-run the experiment. 3. Evaluate Experimental Conditions: Assess the pH, temperature, and light exposure during your experiment. Consider if any of these factors could be contributing to degradation. 4. Perform Forced Degradation Study: To identify potential degradation products and understand the stability of the compound under your specific experimental conditions, a forced degradation study is recommended (see Experimental Protocols section). |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | 1. Confirm Solvent Suitability: Check the solubility of Compound X in your chosen solvent. Similar compounds can be soluble in DMSO, methanol, or ethanol.[3][9] 2. Adjust pH: The solubility of the compound may be pH-dependent. 3. Filter the Solution: If precipitation is observed after storage, it may be due to the formation of insoluble degradation products. Filter the solution before use and re-quantify the concentration. |
| Discoloration of the solid compound or solution. | Oxidation or formation of chromophoric degradation products. | 1. Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. 2. Use High-Purity Solvents: Ensure that solvents are degassed and free of peroxides. 3. Protect from Light: Store in amber vials or wrap containers with aluminum foil.[8] |
Data on Stability of Structurally Similar Compounds
The following tables summarize stability data for Rebaudioside A, a structurally related diterpenoid glycoside, which can provide insights into the expected stability of Compound X.
Table 1: Effect of pH and Buffer Type on Rebaudioside A Degradation at 40°C
| pH | Buffer (0.1 M) | Degradation Rate Constant (k, day⁻¹) |
| 3 | Citrate | ~0.002 |
| 3 | Phosphate | ~0.002 |
| 5 | Citrate | ~0.001 |
| 5 | Phosphate | ~0.003 |
| 7 | Citrate | < 0.001 |
| 7 | Phosphate | ~0.004 |
| (Data extrapolated from literature on Rebaudioside A stability studies)[7] |
Table 2: Effect of Temperature on Rebaudioside A Degradation in an Acidic Beverage Model (pH 3)
| Temperature (°C) | Storage Time | Degradation (%) |
| 5 | 26 weeks | < 5 |
| 20 | 26 weeks | ~10 |
| 40 | 26 weeks | ~25 |
| (Data extrapolated from literature on Rebaudioside A stability studies)[7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Compound X
This protocol outlines a forced degradation study to identify the degradation pathways and develop stability-indicating analytical methods for Compound X.[10][11]
1. Materials:
-
Compound X
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
High-purity methanol or acetonitrile
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Photostability chamber
-
Oven
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of Compound X in a suitable solvent and dilute with 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with NaOH, and dilute it to the final concentration for analysis.
-
-
Base Hydrolysis:
-
Dissolve a known amount of Compound X in a suitable solvent and dilute with 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with HCl.
-
-
Oxidative Degradation:
-
Dissolve a known amount of Compound X in a suitable solvent and add 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period.
-
Withdraw aliquots at specified time points for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid Compound X in a vial and heat it in an oven at a high temperature (e.g., 80°C) for a defined period.
-
At specified time points, remove a sample, allow it to cool, dissolve it in a suitable solvent, and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of Compound X and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples after the exposure period. A control sample should be kept in the dark.
-
3. Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
-
Aim for 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being overly complex.[10]
Visualizations
Degradation Pathway
Caption: Potential degradation pathways of Compound X.
Experimental Workflow for Stability Testing
References
- 1. foodchemadditives.com [foodchemadditives.com]
- 2. trade-chem.com [trade-chem.com]
- 3. raybiotech.com [raybiotech.com]
- 4. glpbio.com [glpbio.com]
- 5. Mechanisms of Rebaudioside A Degradation and Ingredient-Sweetener Interactions in Beverages during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Stability of the Stevia-Derived Sweetener Rebaudioside A in Solution as Affected by Ultraviolet Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Resolution of Andrographolide Isomers by Chiral Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of andrographolide isomers.
Frequently Asked Questions (FAQs)
Q1: What are andrographolide isomers and why is their separation important?
Andrographolide is a labdane diterpenoid lactone and the primary bioactive constituent of Andrographis paniculata. Due to the presence of multiple chiral centers in its structure, andrographolide can exist as different stereoisomers (enantiomers and diastereomers). The spatial arrangement of atoms in these isomers can lead to significant differences in their pharmacological, toxicological, and pharmacokinetic properties. Therefore, separating and characterizing individual isomers is crucial for drug development to ensure safety, efficacy, and quality control.
Q2: Which type of chromatography is suitable for separating andrographolide isomers?
Chiral High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for the separation of enantiomers and other stereoisomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each isomer, leading to different retention times and thus, separation.
Q3: What are the recommended initial steps for developing a chiral separation method for andrographolide isomers?
A systematic screening approach is generally recommended.[1] This involves testing a selection of chiral stationary phases with a variety of mobile phases. Polysaccharide-based CSPs are often a good starting point due to their broad applicability in separating a wide range of chiral compounds.[1][2]
Q4: Can I use the same C18 column I use for standard andrographolide quantification to separate its isomers?
Standard achiral columns, such as C18, are generally not capable of separating enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment and therefore do not resolve on such columns. You will need a specialized chiral stationary phase (CSP) column for this purpose.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral chromatography of andrographolide isomers.
Problem 1: No separation of isomers (single peak).
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not have the necessary chiral recognition capabilities for andrographolide isomers. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[3] |
| Inadequate Mobile Phase Composition | The mobile phase composition significantly impacts selectivity.[1] Vary the ratio of the organic modifier to the alkane. Test different organic modifiers (e.g., isopropanol, ethanol). Introduce acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to the mobile phase, as these can enhance interactions with the CSP.[4] |
| Incorrect Detection Wavelength | Ensure the UV detector is set to a wavelength where andrographolide has strong absorbance to ensure any small, separated peaks are detected. |
Problem 2: Poor resolution (overlapping peaks).
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Strength | Adjust the mobile phase composition. A weaker mobile phase (lower percentage of organic modifier) will generally increase retention times and may improve resolution. |
| Incorrect Flow Rate | Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the CSP. |
| Temperature Effects | Temperature can significantly affect chiral separations.[1] Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C) as this can alter the selectivity.[1] |
| High Sample Concentration | Overloading the column can lead to peak broadening and poor resolution. Reduce the concentration of the injected sample.[5] |
Problem 3: Peak splitting.
| Possible Cause | Troubleshooting Steps |
| Sample Solvent Incompatibility | The solvent used to dissolve the sample may be too strong compared to the mobile phase, causing peak distortion.[6] Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Contamination or Degradation | A partially blocked column inlet frit or contamination can cause the sample to flow unevenly onto the column.[7][8] Reverse flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. For immobilized polysaccharide-based columns, a regeneration procedure with stronger solvents might restore performance.[9] |
| Co-elution of Isomers | What appears as a split peak might be two closely eluting isomers. Further optimize the mobile phase composition or try a different CSP to improve separation.[7] |
| Temperature Mismatch | A significant difference between the mobile phase temperature and the column temperature can sometimes cause peak splitting.[7] Ensure consistent temperature control of both. |
Experimental Protocols
While a specific, validated method for the chiral separation of andrographolide isomers is not widely published, the following protocol outlines a general approach for method development based on common practices for similar compounds.
1. Initial Column and Mobile Phase Screening
-
Objective: To identify a suitable chiral stationary phase (CSP) and mobile phase system that shows baseline separation of andrographolide isomers.
-
Recommended Columns: Start with polysaccharide-based CSPs due to their broad selectivity.
-
CHIRALPAK® IA (amylose-based)
-
CHIRALCEL® OD-H (cellulose-based)
-
-
Screening Mobile Phases:
-
Normal Phase: n-Hexane/Isopropanol (IPA) mixtures (e.g., 90:10, 80:20, 70:30 v/v).
-
Polar Organic Mode: Acetonitrile/Methanol mixtures.
-
-
Procedure:
-
Prepare a standard solution of the andrographolide isomer mixture in a suitable solvent (ideally the mobile phase).
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the sample and monitor the chromatogram.
-
If no separation is observed, change the mobile phase composition or switch to a different column.
-
2. Method Optimization
-
Objective: To improve the resolution, peak shape, and analysis time of the initial separation.
-
Parameters to Optimize:
-
Mobile Phase Ratio: Fine-tune the ratio of the solvents in the mobile phase to achieve optimal selectivity and retention.
-
Organic Modifier: Test different alcohols (e.g., ethanol, n-propanol) as alternatives to IPA in the normal phase.
-
Additives: For acidic or basic compounds, adding a small amount of an acidic or basic modifier (e.g., 0.1% TFA or DEA) can improve peak shape.
-
Flow Rate: Adjust the flow rate to balance analysis time and resolution.
-
Temperature: Evaluate the effect of column temperature on the separation.
-
Table 1: Example Parameters for Chiral Method Development
| Parameter | Initial Screening Conditions | Optimization Range |
| Column | CHIRALPAK® IA (250 x 4.6 mm, 5 µm) | Try other polysaccharide CSPs |
| Mobile Phase | n-Hexane/IPA (90:10, v/v) | 95:5 to 70:30 (n-Hexane/IPA) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.5 mL/min |
| Temperature | 25°C | 10 - 40°C |
| Detection | UV at 223 nm | - |
| Injection Volume | 10 µL | 5 - 20 µL |
Visualizations
Caption: Workflow for developing a chiral HPLC method for andrographolide isomers.
Caption: Logic diagram for troubleshooting common chiral chromatography issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. bujnochem.com [bujnochem.com]
- 3. hplc.eu [hplc.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. researchgate.net [researchgate.net]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. chiraltech.com [chiraltech.com]
Addressing off-target effects in andrographolide cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with andrographolide in cell-based assays. The focus is on identifying and addressing potential off-target effects to ensure accurate and reproducible experimental outcomes.
Troubleshooting Guide: Common Issues in Andrographolide Experiments
Unexpected or inconsistent results in andrographolide experiments can often be attributed to its off-target effects, primarily the induction of reactive oxygen species (ROS) due to its nature as a Michael acceptor. This guide will help you identify and resolve these common issues.
| Problem | Potential Cause | Recommended Solution |
| High Cytotoxicity at Low Concentrations | Off-target ROS production: Andrographolide can induce significant oxidative stress, leading to cell death that masks the intended biological effect (e.g., NF-κB inhibition).[1] | 1. Co-treatment with an antioxidant: Include a control group co-treated with N-acetylcysteine (NAC) to scavenge ROS.[2][3] If cytotoxicity is reduced, it suggests an off-target ROS-mediated effect. 2. Time-course experiment: Assess cytotoxicity at earlier time points to capture the intended effect before significant ROS-induced cell death occurs. |
| Inconsistent NF-κB Inhibition | 1. Cell-type dependent ROS effects: The balance between andrographolide's pro-oxidant and antioxidant effects can vary between cell lines.[1] 2. Cytotoxicity interference: High levels of cell death can lead to a false-positive reduction in reporter gene signal. | 1. ROS Scavenging Control: As above, use NAC to determine if the variability is linked to oxidative stress. 2. Normalize to Cell Viability: Run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) and normalize the NF-κB reporter activity to the percentage of viable cells. |
| Discrepancy Between Reporter Assay and Western Blot | Direct interference with reporter protein: As a covalent inhibitor, andrographolide could potentially interact with the luciferase enzyme itself, although this is less common. | Cell-free luciferase assay: Perform a control experiment with purified luciferase enzyme and andrographolide to rule out direct inhibition of the reporter protein. |
| Unexpected Activation of Stress Response Pathways | Nrf2 Pathway Activation: As a Michael acceptor, andrographolide can react with cysteine residues on Keap1, leading to the activation of the Nrf2 antioxidant response pathway.[4] | Western Blot for Nrf2 targets: Probe for the expression of Nrf2 and its downstream targets (e.g., HO-1, NQO1) to confirm activation of this off-target pathway. |
Frequently Asked Questions (FAQs)
Mechanism and Specificity
Q1: What is the primary mechanism of action of andrographolide?
Andrographolide is known to be a covalent inhibitor, primarily acting as a Michael acceptor.[4] Its α,β-unsaturated lactone moiety can form covalent bonds with nucleophilic residues, such as cysteine, on target proteins.[5] The most well-characterized target is the p50 subunit of the NF-κB transcription factor, where covalent modification inhibits its DNA binding and subsequent pro-inflammatory gene expression.[6][7]
Q2: What are the main off-target effects of andrographolide?
The principal off-target effect of andrographolide stems from its reactivity as a Michael acceptor, leading to the induction of reactive oxygen species (ROS).[1] This can cause oxidative stress, leading to cytotoxicity, ER stress, and apoptosis.[1] Additionally, andrographolide can activate the Nrf2 antioxidant response pathway by reacting with Keap1.[4]
Q3: How can I distinguish between on-target NF-κB inhibition and off-target cytotoxicity?
To differentiate these effects, it is crucial to include proper controls. A key experiment is to co-treat cells with andrographolide and an antioxidant like N-acetylcysteine (NAC).[2][3] If the observed effect (e.g., cell death) is rescued by NAC, it is likely an off-target consequence of ROS production. On-target NF-κB inhibition should ideally be observed at concentrations that do not induce significant cytotoxicity or are independent of ROS.
Experimental Design and Controls
Q4: What are essential controls when working with andrographolide?
-
Vehicle Control: Use the same solvent (e.g., DMSO) at the same concentration as used for andrographolide treatment.
-
Positive Control: For NF-κB assays, use a known activator like TNF-α or LPS. For cytotoxicity assays, a compound like staurosporine can be used.
-
ROS Scavenging Control: Co-treatment with N-acetylcysteine (NAC) is critical to assess the contribution of ROS to the observed effects.[2][3]
-
Non-reactive Analog (if available): Using an analog of andrographolide where the Michael acceptor is modified to be non-reactive can help confirm that the observed effects are due to covalent modification.[8]
Q5: What concentration range of andrographolide should I use?
The effective concentration of andrographolide can vary significantly between cell lines. It is recommended to perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line. The working concentration for assessing on-target effects should ideally be at or below the IC50 for cytotoxicity.
Quantitative Data: IC50 Values of Andrographolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | MTT | 24 | 63.19 ± 0.03 |
| 48 | 32.90 ± 0.02 | |||
| 72 | 31.93 ± 0.04 | |||
| MDA-MB-231 | Breast Cancer | MTT | 24 | 60.01 ± 0.03 |
| 48 | 39.01 ± 0.01 | |||
| 72 | 30.01 ± 0.01 | |||
| DBTRG-05MG | Glioblastoma | MTT | 24 | 25.5 ± 1.5 |
| 48 | 15.2 ± 1.1 | |||
| 72 | 8.9 ± 0.9 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of andrographolide.
Materials:
-
Cells of interest
-
96-well culture plates
-
Andrographolide
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of andrographolide in complete medium.
-
Remove the medium from the wells and add 100 µL of the andrographolide dilutions. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well culture plates
-
Andrographolide
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of andrographolide for the chosen duration.
-
Harvest the cells (including floating cells) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct and a control Renilla luciferase construct.
-
96-well white, clear-bottom culture plates
-
Andrographolide
-
NF-κB activator (e.g., TNF-α)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of andrographolide for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells using the passive lysis buffer from the assay kit.
-
Measure firefly luciferase activity according to the manufacturer's protocol.
-
Measure Renilla luciferase activity in the same wells.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Visualizations
Caption: Workflow for investigating andrographolide's effects.
Caption: Andrographolide's on-target vs. off-target pathways.
Caption: Logic for troubleshooting andrographolide experiments.
References
- 1. Andrographolide Induces ROS-Mediated Cytotoxicity, Lipid Peroxidation, and Compromised Cell Integrity in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Andrographolide Inhibits ER-Positive Breast Cancer Growth and Enhances Fulvestrant Efficacy via ROS-FOXM1-ER-α Axis [frontiersin.org]
- 3. N-Acetylcysteine Reduces ROS-Mediated Oxidative DNA Damage and PI3K/Akt Pathway Activation Induced by Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of andrographolide and its glycoside derivatives' bioactivity
For Researchers, Scientists, and Drug Development Professionals
Andrographolide, a labdane diterpenoid extracted from the leaves and roots of Andrographis paniculata, has garnered significant interest in the scientific community for its wide array of pharmacological activities.[1] This guide provides a comparative analysis of the bioactivity of andrographolide and its key derivatives, with a focus on anti-inflammatory, antiviral, and cytotoxic properties. While extensive research has been conducted on andrographolide and its non-glycosidic derivatives, a comprehensive comparative analysis of a broad range of its glycoside derivatives is not yet readily available in the current body of scientific literature. This guide summarizes the existing experimental data to facilitate further research and drug development.
Data Presentation: Comparative Bioactivity
The following tables summarize the quantitative data on the bioactivity of andrographolide and its derivatives based on available experimental evidence.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Bioactivity Assay | Experimental Model | Key Results |
| Andrographolide | Nitric Oxide (NO) Inhibition | Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages | - |
| TNF-α Inhibition | LPS-induced RAW 264.7 macrophages | - | |
| Neoandrographolide | NO Inhibition | LPS-induced RAW 264.7 macrophages | Dose-dependent inhibition from 30 µM to 150 µM[2] |
| TNF-α Inhibition | LPS-induced RAW 264.7 macrophages | Inhibited TNF-α production[2] | |
| Isoandrographolide | Anti-inflammatory | Egg white-induced rat paw edema model | Showed stronger anti-inflammatory activity than andrographolide[3] |
| 14-Deoxyandrographolide | Anti-inflammatory | Egg white-induced rat paw edema model | Showed stronger anti-inflammatory activity than andrographolide[3] |
Table 2: Comparative Cytotoxic Activity
| Compound | Cell Line | IC50 Value | Reference |
| Andrographolide | MDA-MB-231 (Breast Cancer) | Time- and concentration-dependent inhibition | [4] |
| Andrographolide Methyl Sulfonyl Derivative (4a) | NCI-H187 (Small Lung Cancer) | Higher activity than andrographolide | [5][6] |
| K562 (Leukemia) | Higher activity than andrographolide | [5][6] | |
| MCF-7/ADR (Breast Cancer) | Higher activity than andrographolide | [5][6] | |
| A549 (Lung Adenocarcinoma) | Higher activity than andrographolide | [5][6] | |
| Andrographolide Ethyl Sulfonyl Derivative (4b) | NCI-H187, K562, MCF-7/ADR, A549 | Potent anti-cancer effects | [5] |
Experimental Protocols
Detailed methodologies for key experimental assays cited in this guide are provided below.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (andrographolide or its derivatives) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to each well to induce NO production and incubated for 24 hours.
-
NO Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.
-
Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with the untreated control wells.
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, NCI-H187) are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.[7]
-
Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[7] The plate is then incubated for 2-4 hours at 37°C.[7]
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent, such as DMSO or acidified isopropanol, is added to each well to dissolve the formazan crystals.[7] The plate is gently shaken for 10-15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[7]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol or ethanol is prepared.[3]
-
Sample Preparation: The test compounds are dissolved in a suitable solvent (e.g., methanol, ethanol, DMSO) to prepare various concentrations.[3]
-
Reaction Mixture: A defined volume of each sample dilution is mixed with an equal volume of the DPPH working solution.[3] A blank sample containing only the solvent and DPPH solution is also prepared.[3]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set time, typically 30 minutes.[3]
-
Absorbance Measurement: The absorbance of each mixture is measured at 517 nm using a spectrophotometer.[3]
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Signaling Pathways and Mechanisms of Action
The bioactivity of andrographolide and its derivatives is often attributed to their ability to modulate key signaling pathways involved in inflammation, cell proliferation, and viral replication.
NF-κB Signaling Pathway
Andrographolide is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. It has been shown to block the phosphorylation of IκB kinase, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a downregulation of pro-inflammatory genes, including those encoding for cytokines like TNF-α and interleukins.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure anti-inflammatory activity relationships studies of andrographolide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New andrographolide derivatives and their cytotoxic activity [wisdomlib.org]
- 5. wjpr.net [wjpr.net]
- 6. Hypolipidemic effects of andrographolide and neoandrographolide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Andrographolide Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of andrographolide, the principal bioactive constituent of Andrographis paniculata, is paramount for quality control, standardization of herbal formulations, and pharmacokinetic studies. A variety of analytical techniques are employed for this purpose, each with its own set of advantages and limitations. This guide provides a comparative overview of the most common methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Performance Comparison of Analytical Methods
The choice of an analytical method is often a trade-off between sensitivity, speed, cost, and the complexity of the sample matrix. The following table summarizes the key performance parameters of commonly used methods for andrographolide quantification based on published data.
| Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | UV-Visible Spectrophotometry | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.999[1][2][3] | ~ 0.998[4][5] | Not always reported, dependent on adherence to Beer's Law | > 0.9995 |
| Limit of Detection (LOD) | 0.013 - 0.128 µg/mL[1][2] | 9.6 ng/spot[5] | Higher than chromatographic methods | 0.02 - 0.06 µg/mL |
| Limit of Quantification (LOQ) | 0.041 - 0.323 µg/mL[1][2] | 28.8 ng/spot[5] | Higher than chromatographic methods | 0.06 - 0.2 µg/mL |
| Accuracy (% Recovery) | 95% - 116.23%[2] | 98.0% - 100.5%[4][5] | Method dependent | 96.7% - 104.5% |
| Precision (%RSD) | < 2%[1] | < 2%[4][5] | Generally higher %RSD | Intra-day: < 3.3%, Inter-day: < 4.2% |
| Analysis Time | 10 - 30 minutes per sample | Multiple samples simultaneously, ~1-2 hours for a batch | < 5 minutes per sample | ~10 minutes per sample[6] |
| Selectivity | High, can separate from related compounds | Good, can separate from other components | Low, prone to interference from other UV-absorbing compounds | Very high, based on mass-to-charge ratio |
| Cost | Moderate | Low to Moderate | Low | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the quantification of andrographolide using HPLC, HPTLC, UV-Vis Spectrophotometry, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC)
This method is widely used for its high resolution and sensitivity in separating and quantifying andrographolide.
-
Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[1]
-
Chromatographic Conditions :
-
Sample Preparation :
-
Standard Preparation : Prepare a stock solution of andrographolide standard in methanol and dilute to create a series of calibration standards.
-
Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of andrographolide in the sample from the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective method for the quantification of andrographolide.
-
Instrumentation : HPTLC system including a sample applicator (e.g., Camag Linomat 5), developing chamber, and a TLC scanner.[4]
-
Chromatographic Conditions :
-
Stationary Phase : Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase : Chloroform: Methanol (e.g., 90:10 v/v).[4][5]
-
Application : Apply samples and standards as bands of a specified width.
-
Development : Develop the plate in a saturated chamber to a certain distance.
-
Densitometric Scanning : Scan the dried plate at 228 nm.[4][5]
-
-
Sample Preparation : Similar to HPLC, extracts are prepared and applied directly to the HPTLC plate.
-
Standard Preparation : Apply different volumes of a standard andrographolide solution to the same plate as the samples.
-
Quantification : Generate a calibration curve by plotting the peak area of the standards against their concentration. The amount of andrographolide in the samples is determined from this curve.
UV-Visible Spectrophotometry
This is a simpler and more accessible method, though less specific than chromatographic techniques.
-
Instrumentation : A UV-Vis spectrophotometer.
-
Procedure :
-
Prepare a methanolic extract of the sample.
-
Measure the absorbance of the diluted extract at the wavelength of maximum absorption (λmax) for andrographolide, which is around 223 nm.[8]
-
Prepare a series of standard solutions of andrographolide in methanol and measure their absorbance at the same wavelength to construct a calibration curve.
-
-
Quantification : Calculate the concentration of andrographolide in the sample by comparing its absorbance to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.
-
Instrumentation : A UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (QTOF) or triple quadrupole).[9]
-
Chromatographic Conditions : Similar to HPLC, but often with faster run times using UPLC.[6]
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray ionization (ESI), typically in positive or negative mode.
-
Analysis Mode : Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for andrographolide.
-
-
Sample Preparation : Sample extraction is performed, and the extract is filtered before injection. Dilution may be necessary to fall within the linear range of the instrument.
-
Standard Preparation : A calibration curve is prepared using standard solutions of andrographolide, often with the addition of an internal standard for improved accuracy.
-
Quantification : The peak area ratio of the analyte to the internal standard is plotted against the concentration to create the calibration curve.
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for cross-validating analytical methods for andrographolide quantification.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. jchr.org [jchr.org]
- 3. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 4. hptlc-method-development-and-validation-for-the-determination-of-andrographolide-in-raw-material-and-tablet-containing-ethyl-acetate-fraction-of-andrographis-paniculata - Ask this paper | Bohrium [bohrium.com]
- 5. ajol.info [ajol.info]
- 6. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.undip.ac.id [eprints.undip.ac.id]
- 9. m.youtube.com [m.youtube.com]
Synthetic vs. Natural Andrographolide Glycosides: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
Andrographolide, a labdane diterpenoid extracted from the plant Andrographis paniculata, has garnered significant attention for its wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] While natural andrographolide serves as a crucial lead compound, its clinical application can be hampered by poor solubility and bioavailability. This has spurred the development of synthetic andrographolide glycosides and other derivatives, designed to enhance efficacy and overcome the limitations of the natural compound. This guide provides an objective comparison of the efficacy of synthetic versus natural andrographolide glycosides, supported by experimental data, detailed methodologies, and pathway visualizations.
Comparative Efficacy Data
The therapeutic potential of both natural and synthetic andrographolide derivatives has been extensively evaluated through various in vitro assays. The following tables summarize the quantitative data on their cytotoxic and anti-inflammatory effects.
Cytotoxicity Against Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The data below compares the cytotoxic effects of natural andrographolide with several synthetic derivatives across various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Natural Andrographolide | HCT-116 | Colon Cancer | >81.7 | [2] |
| A549 | Lung Cancer | 81.7 | [2] | |
| PC-3 | Prostate Cancer | 5.9 | [3] | |
| MCF-7 | Breast Cancer | 1.85 | [4] | |
| DU145 | Prostate Cancer | 1.24 | [4] | |
| Synthetic Derivative 6 | Ec9706 | Esophageal Carcinoma | 4.7 | [2] |
| Synthetic Derivative (Indolo analogue) | MCF7 | Breast Cancer | 1.85 | [4] |
| HCT116 | Colon Cancer | 1.22 | [4] | |
| DU145 | Prostate Cancer | 1.24 | [4] | |
| Synthetic Derivative (C14 ester) | HEK-293 | Renal Cancer | Low µM range | [4] |
| MCF-7 | Breast Cancer | Low µM range | [4] | |
| Synthetic Derivative (3,19-benzylidene acetal) | A549 | Lung Cancer | 6.6 | [3] |
| PC-3 | Prostate Cancer | 5.9 | [3] | |
| Synthetic Derivative (non-protected variant) | A549 | Lung Cancer | 3.5 | [3] |
Anti-inflammatory Activity
The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | IC50 (µM) | Reference |
| Natural Andrographolide | NO Inhibition in LPS-induced murine macrophages | >100 | [5] |
| 14-deoxy-11,12-didehydroandrographolide (Natural Derivative) | NO Inhibition in LPS-induced murine macrophages | 94.12 ± 4.79 | [5] |
| Neoandrographolide (Natural Derivative) | NO Inhibition in LPS-induced murine macrophages | >100 | [5] |
| Andrograpanin (Natural Derivative) | NO Inhibition in LPS-induced murine macrophages | >100 | [5] |
Key Signaling Pathways
Andrographolide and its derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Both natural andrographolide and its synthetic derivatives have been shown to inhibit NF-κB activation.[6][7] This inhibition is a key mechanism behind their anti-inflammatory and pro-apoptotic effects.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is critical for cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Andrographolide has been shown to inhibit this pathway, contributing to its anticancer effects.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells, which is an indicator of cell viability.[3]
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^6 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[8]
-
Treatment: Treat the cells with various concentrations of natural or synthetic andrographolide derivatives (e.g., 10, 20, 40, 60, 80, 100, and 120 µg/ml) dissolved in a minimal amount of DMSO (final concentration <0.1%) and incubate for another 24 to 48 hours.[8]
-
MTT Addition: After the incubation period, add 50 µL of MTT solution (5 mg/ml in phosphate-buffered saline) to each well.[3]
-
Incubation: Incubate the plate for 3 to 4 hours at 37°C to allow for the formation of formazan crystals.[3]
-
Solubilization: Add 150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.
Detailed Steps:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compounds (natural or synthetic andrographolide) for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated, untreated control.
Conclusion
The development of synthetic andrographolide glycosides and derivatives presents a promising avenue for enhancing the therapeutic efficacy of this potent natural product. Experimental data indicates that synthetic modifications can lead to significantly improved cytotoxicity against various cancer cell lines, with some derivatives exhibiting lower IC50 values than the parent andrographolide. While the anti-inflammatory activity of natural derivatives of andrographolide has been demonstrated, further comparative studies with synthetic analogs are warranted. The primary mechanisms of action for both natural and synthetic forms appear to converge on key signaling pathways such as NF-κB and PI3K/Akt/mTOR. The provided experimental protocols offer a standardized framework for future comparative efficacy studies, which are essential for advancing the clinical translation of these promising compounds.
References
- 1. phcogrev.com [phcogrev.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluations of Andrographolide-Rich Fractions of Andrographis paniculata with Enhanced Potential Antioxidant, Anticancer, Antihypertensive, and Anti-Inflammatory Activities [mdpi.com]
- 6. scialert.net [scialert.net]
- 7. Attenuation of Innate Immunity by Andrographolide Derivatives Through NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative assessment of in vitro cytotoxic activity and phytochemical profiling of Andrographis nallamalayana J.L.Ellis and Andrographis paniculat ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07496B [pubs.rsc.org]
Benchmarking (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside against known anti-inflammatory drugs
Disclaimer: Due to the absence of publicly available data for "(2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-yl I(2)-D-glucopyranoside," this guide utilizes Stevioside, a structurally related and well-characterized diterpenoid glycoside, as a representative compound for the purpose of illustrating a comparative benchmarking analysis. The data presented herein for Stevioside is collated from existing literature and is benchmarked against established anti-inflammatory drugs, Dexamethasone and Indomethacin. This document serves as a template for how such a comparison could be structured once experimental data for the target compound becomes available.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant area of pharmaceutical research. Natural products, particularly diterpenoid glycosides, have shown promise in this regard.[1][2] This guide provides a comparative overview of the anti-inflammatory activity of Stevioside, a natural sweetener with known anti-inflammatory properties, against the steroidal anti-inflammatory drug Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[1][3][4] The analysis focuses on in vitro models of inflammation, providing a framework for the evaluation of new chemical entities.
Comparative Analysis of In Vitro Anti-Inflammatory Activity
The anti-inflammatory effects of Stevioside, Dexamethasone, and Indomethacin were evaluated based on their ability to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Assay | Cell Line | IC50 | Reference |
| Stevioside | TNF-α Inhibition | THP-1 | Significant suppression at 1 mM | [3] |
| IL-1β Inhibition | THP-1 | Significant suppression at 1 mM | [3] | |
| Nitric Oxide (NO) Inhibition | THP-1 | Slight suppression at 1 mM | [3] | |
| Dexamethasone | IL-6 Inhibition | Peripheral Blood Mononuclear Cells (PBMCs) | ~0.5 x 10⁻⁸ M (~5 nM) | [5] |
| MCP-1 Inhibition | Human Retinal Microvascular Pericytes (HRMPs) | 3 nM | [6] | |
| IL-1β Inhibition | Human Retinal Microvascular Pericytes (HRMPs) | 7 nM | [6] | |
| Indomethacin | Prostaglandin E2 (PGE2) Inhibition | RAW 264.7 | Data not available in provided search | |
| Nitric Oxide (NO) Inhibition | RAW 264.7 | Data not available in provided search |
Note: Direct comparative IC50 values for all compounds in the same assays are not always available in the literature, highlighting the need for head-to-head experimental studies.
Signaling Pathways and Experimental Workflow
NF-κB Signaling Pathway in Inflammation
A primary mechanism through which many anti-inflammatory compounds exert their effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. Stevioside has been shown to suppress the activation of IKKβ and NF-κB.[3][4]
Caption: NF-κB signaling pathway and point of inhibition.
Experimental Workflow for In Vitro Anti-Inflammatory Screening
The evaluation of a compound's anti-inflammatory potential typically follows a standardized in vitro workflow. This involves stimulating an appropriate cell line, such as RAW 264.7 murine macrophages, with an inflammatory agent like LPS, and then measuring the effect of the test compound on the production of inflammatory mediators.
References
- 1. tandfonline.com [tandfonline.com]
- 2. research.monash.edu [research.monash.edu]
- 3. Anti-Inflammatory and Immunomodulatory Activities of Stevioside and Its Metabolite Steviol on THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and immunomodulatory activities of stevioside and steviol on colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Reproducibility of In Vitro Andrographolide Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Andrographolide, a labdane diterpenoid isolated from Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities demonstrated in numerous in vitro studies. However, the reproducibility of these findings can be a challenge due to variations in experimental protocols and conditions. This guide provides a comparative analysis of published in vitro data on the anti-inflammatory and anticancer effects of andrographolide, aiming to offer a clearer understanding of its reported efficacy and the factors influencing experimental outcomes.
Anti-Inflammatory Activity of Andrographolide
Andrographolide has been widely reported to possess potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. The following tables summarize the half-maximal inhibitory concentration (IC50) values from various studies, highlighting the range of reported efficacy.
Table 1: Inhibition of Pro-Inflammatory Cytokines and Enzymes by Andrographolide
| Target | Cell Line | Stimulant | IC50 (µM) | Reference |
| TNF-α | RAW 264.7 (murine macrophages) | LPS | ~5.8 | [1] |
| RAW 264.7 (murine macrophages) | LPS | ~12.5 | [2] | |
| THP-1 (human monocytes) | LPS | ~7.9 | [3] | |
| IL-6 | RAW 264.7 (murine macrophages) | LPS | ~9.2 | [1] |
| RAW 264.7 (murine macrophages) | LPS | ~25 | [2] | |
| IL-1β | RAW 264.7 (murine macrophages) | LPS | ~11.4 | [1] |
| COX-2 | Human fibroblast cells | LPS | ~4.0 | [4] |
| Recombinant Human COX-2 | - | 0.05 | [5] |
Note: Lipopolysaccharide (LPS) is a common stimulant used to induce an inflammatory response in in vitro models.
Anticancer Activity of Andrographolide
Andrographolide has demonstrated cytotoxic and anti-proliferative effects across a range of cancer cell lines. The IC50 values, however, can vary significantly depending on the cell line, exposure time, and the specific assay used to measure cell viability.
Table 2: Anticancer Activity (IC50) of Andrographolide in Breast Cancer Cell Lines
| Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| MCF-7 | MTT | 24 | ~35.2 µg/ml | [6] |
| MTT | 48 | ~29.4 µg/ml | [6] | |
| MDA-MB-231 | MTT | 24 | ~58.8 µg/ml | [6] |
| MTT | 48 | ~27.1 µg/ml | [6] |
Table 3: Anticancer Activity (IC50) of Andrographolide in Colon Cancer Cell Lines
| Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| HT-29 | MTT | 24 | ~10-20 | [7][8] |
| MTT | 48 | ~5-15 | [7][8] | |
| SW620 | MTT | 24 | ~15-25 | [9][10] |
Table 4: Anticancer Activity (IC50) of Andrographolide in Lung Cancer Cell Lines
| Cell Line | Assay | Exposure Time (h) | IC25 (µg/mL) | Reference |
| A549 | Not Specified | Not Specified | <100 | [11][12][13] |
Experimental Protocols
Detailed and consistent experimental methodologies are paramount for reproducible results. Below are generalized protocols for the key assays cited in this guide, based on commonly reported procedures.
MTT Cell Proliferation Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure exponential growth during the assay period.[6]
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing various concentrations of andrographolide or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
TNF-α Inhibition Assay in RAW 264.7 Macrophages
This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of TNF-α secreted by macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 6-well or 24-well plate at a density of approximately 1.5-2 x 10⁵ cells/mL and allow them to adhere overnight.[1][2]
-
Pre-treatment: Pre-treat the cells with various concentrations of andrographolide for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 18-24 hours.[1]
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted TNF-α.
-
ELISA: Quantify the TNF-α concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
Andrographolide exerts its biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.
Caption: Workflow for a typical MTT cell viability assay.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of andrographolide.
Caption: Andrographolide-induced apoptosis pathway.
References
- 1. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. docsdrive.com [docsdrive.com]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Andrographolide Exhibits Anticancer Potential Against Human Colon Cancer Cells by Inducing Cell Cycle Arrest and Programmed Cell Death via Augmentation of Intracellular Reactive Oxygen Species Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Andrographolide suppresses proliferation of human colon cancer SW620 cells through the TLR4/NF-κB/MMP-9 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Andrographolide suppresses proliferation of human colon cancer SW620 cells through the TLR4/NF-κB/MMP-9 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel inhaled andrographolide for treatment of lung cancer: In vitro assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel inhaled andrographolide for treatment of lung cancer: In vitr o assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
Head-to-head comparison of different andrographolide extraction techniques
For Researchers, Scientists, and Drug Development Professionals
Andrographolide, a labdane diterpenoid, is the principal bioactive component of Andrographis paniculata, a plant with a long history of use in traditional medicine. Its wide-ranging pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects, have made it a subject of intense research and drug development. The efficiency of extracting andrographolide from the plant matrix is a critical first step in its journey from a natural source to a potential therapeutic agent. This guide provides a head-to-head comparison of various andrographolide extraction techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Quantitative Comparison of Extraction Techniques
The choice of an extraction technique significantly impacts the yield, purity, and overall efficiency of obtaining andrographolide. The following table summarizes quantitative data from various studies, offering a clear comparison of different methods.
| Extraction Technique | Solvent | Solvent-to-Solid Ratio (mL/g) | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| Maceration | Methanol | 10:1 | Room Temperature | 7 days | ~1.5 - 2.0 | - | [1] |
| Soxhlet Extraction | Methanol | 10:1 | Boiling point of solvent | 6 - 8 hours | 0.4452 | - | [2] |
| Soxhlet Extraction | Chloroform | 7.5:1 | Boiling point of solvent | 6 hours | - | - | [2] |
| Ultrasound-Assisted Extraction (UAE) | Methanol | 20:1 | 50 | 30 min | 2.83 | >95 | [3][4] |
| Microwave-Assisted Extraction (MAE) | Chloroform:Water (95:5) | 9:1 | - | 40 min | 0.589 | - | [2][5] |
| Supercritical Fluid Extraction (SFE) | CO2 + Methanol (cosolvent) | - | 40 - 60 | 2 - 4 hours | Variable | High |
Note: Yield and purity can vary depending on the specific experimental conditions, plant material, and analytical methods used. The data presented here is for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for scientific rigor. Below are methodologies for the key andrographolide extraction techniques cited in the comparison table.
Maceration
Maceration is a simple and cost-effective extraction method that involves soaking the plant material in a solvent for an extended period.
-
Plant Material Preparation: Air-dried leaves of Andrographis paniculata are coarsely powdered.
-
Extraction: The powdered plant material is placed in a sealed container with the solvent (e.g., methanol) at a specified solvent-to-solid ratio. The mixture is left to stand at room temperature for a defined period (e.g., 7 days) with occasional agitation.[6]
-
Filtration and Concentration: The mixture is then filtered to separate the extract from the solid plant residue. The filtrate is concentrated under reduced pressure to obtain the crude andrographolide extract.
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that allows for the efficient removal of the desired compound with a relatively small amount of solvent.
-
Plant Material Preparation: Dried and powdered Andrographis paniculata leaves are placed in a thimble made of porous material.
-
Extraction: The thimble is placed in the main chamber of the Soxhlet apparatus. The extraction solvent (e.g., methanol) is heated in a distillation flask.[7] The solvent vapor travels up a distillation arm and condenses in a condenser, dripping into the thimble containing the plant material. The chamber containing the thimble slowly fills with the warm solvent. When the chamber is almost full, it is emptied by a siphon side arm, with the solvent and extracted compounds returning to the distillation flask. This cycle is repeated multiple times.[8]
-
Concentration: After extraction, the solvent is evaporated from the distillation flask to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to enhance the extraction process.
-
Plant Material Preparation: Powdered leaves of Andrographis paniculata are suspended in the extraction solvent.
-
Extraction: The suspension is placed in an ultrasonic bath or subjected to a high-intensity ultrasonic probe.[5] The ultrasonic waves create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates high-pressure and high-temperature micro-jets, leading to cell wall disruption and enhanced mass transfer of andrographolide into the solvent.[5]
-
Filtration and Concentration: Following sonication for a specific duration, the extract is filtered and concentrated.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
Plant Material Preparation: The powdered plant material is mixed with the extraction solvent in a microwave-transparent vessel.
-
Extraction: The vessel is placed in a microwave oven.[2] The microwave energy directly heats the solvent and any residual water within the plant cells, causing a rapid increase in temperature and pressure. This leads to the rupture of cell walls and the release of andrographolide into the solvent.[2]
-
Filtration and Concentration: After microwave irradiation for a set time, the mixture is cooled, filtered, and the solvent is evaporated.
Visualizing the Processes
To better understand the experimental workflow and the biological context of andrographolide, the following diagrams have been generated.
Caption: Generalized workflow for andrographolide extraction.
Caption: Inhibition of key signaling pathways by andrographolide.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. eprints.utm.my [eprints.utm.my]
- 8. ijcepr.in [ijcepr.in]
Unveiling the Preclinical Power of Andrographolide: A Statistical Comparison of its Anti-Cancer and Anti-Inflammatory Efficacy
For researchers, scientists, and drug development professionals, the preclinical validation of a compound is a critical step in the journey from lab to clinic. Andrographolide, a labdane diterpenoid isolated from the plant Andrographis paniculata, has emerged as a promising candidate with a multitude of pharmacological activities. This guide provides a comprehensive comparison of the preclinical data supporting the anti-cancer and anti-inflammatory properties of andrographolide and its derivatives, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Andrographolide has demonstrated significant therapeutic potential in a variety of preclinical models, including those for cancer, neurodegenerative diseases, and inflammatory conditions.[1][2] Its biological activity is attributed to its ability to modulate multiple signaling pathways, including NF-κB, JAK/STAT, and PI3K/Akt, which are crucial in the pathogenesis of many diseases.[3][4]
Anti-Cancer Activity: A Quantitative Look at Efficacy
The anti-cancer properties of andrographolide have been extensively studied across a range of cancer cell lines and in vivo models. The compound has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth.[2][5]
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of andrographolide in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| MCF-7 | Breast Cancer | 63.19 ± 0.03 | 24 | [6] |
| 32.90 ± 0.02 | 48 | [6] | ||
| 31.93 ± 0.04 | 72 | [6] | ||
| T47D | Breast Cancer | 46.4 | 72 | [7] |
| MDA-MB-231 | Breast Cancer | 65 ± 0.02 | 24 | [6] |
| 37.56 ± 0.03 | 48 | [6] | ||
| 30.56 ± 0.03 | 72 | [6] | ||
| A549 | Non-Small Cell Lung Cancer | 70 (approx.) | 48 | [8] |
| HCT116 | Colon Cancer | 1.22 | Not Specified | [9] |
| DU145 | Prostate Cancer | 1.24 | Not Specified | [9] |
| C8161 | Malignant Melanoma | Not Specified | Not Specified | [10] |
| A375 | Malignant Melanoma | Not Specified | Not Specified | [10] |
| β-TC-6 | Insulinoma | ~10 | 48 | [11] |
In Vivo Tumor Growth Inhibition
Preclinical animal models provide crucial insights into the in vivo efficacy of a compound. The following table summarizes the tumor growth inhibition observed in mice treated with andrographolide.
| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| MMTV-PyMT Transgenic Mice | Luminal-like Breast Cancer | Andrographolide | Significant inhibition of tumor growth and metastasis | [5][8] |
| Xenograft Murine Model | A549 Non-Small Cell Lung Cancer | Paclitaxel (20 mg/kg) + Andrographolide (100 mg/kg) | 98% | [12] |
| RIP1-Tag2 Mice | Insulinoma | Andrographolide | Significant suppression of tumor number and burden | [11] |
Anti-Inflammatory Effects: Modulation of Key Cytokines
Chronic inflammation is a hallmark of many diseases. Andrographolide has demonstrated potent anti-inflammatory effects by modulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][13]
| Cell/Animal Model | Condition | Treatment | Effect on Inflammatory Markers | Reference |
| LPS-stimulated RAW264.7 cells | In vitro inflammation | Andrographolide | Dose-dependent inhibition of TNF-α, IL-6, and IL-1β release and mRNA expression | [13] |
| High-Fat Diet-induced mice | Liver inflammation | Andrographolide | Dose-dependent inhibition of TNF-α, IL-1β, and IL-6 overproduction | [3] |
| STZ-treated animal model | Neuroinflammation | Andrographolide | Reduced levels of TNF-α and IL-1β | [14] |
Key Signaling Pathways Modulated by Andrographolide
The therapeutic effects of andrographolide are underpinned by its ability to interfere with key cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Andrographolide has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory and pro-survival genes.[5][15]
Andrographolide inhibits the NF-κB signaling pathway.
JAK/STAT Signaling Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is crucial for cytokine signaling. Andrographolide can inhibit this pathway, leading to reduced inflammation and cell proliferation.[15][16][17][18]
Andrographolide inhibits the JAK/STAT signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Andrographolide has been shown to inhibit the PI3K/Akt pathway, contributing to its anti-cancer effects.[4][19]
Andrographolide inhibits the PI3K/Akt signaling pathway.
Experimental Protocols
A brief overview of the key experimental methodologies used in the cited preclinical studies is provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Principle: Viable cells with active metabolism convert MTT into a purple formazan product.[20][21]
-
Procedure:
-
Cells are seeded in 96-well plates and treated with varying concentrations of the test compound.
-
After a specific incubation period (e.g., 24, 48, or 72 hours), MTT solution is added to each well.
-
The plate is incubated to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[20][22]
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[20]
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.[20]
Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample.
-
Principle: It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The separated proteins are then transferred to a membrane where they are probed using antibodies specific to the target protein.
-
Procedure:
-
Protein Extraction: Cells or tissues are lysed to extract proteins.
-
Gel Electrophoresis (SDS-PAGE): Proteins are separated based on their molecular weight.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the target protein, followed by a secondary antibody conjugated to a reporter enzyme.
-
Detection: The protein-antibody complex is detected using a substrate that reacts with the reporter enzyme to produce a detectable signal (e.g., chemiluminescence).[23][24][25]
-
In Vivo Animal Studies
-
Tumor Xenograft Models: Human cancer cells are implanted into immunocompromised mice. The mice are then treated with the test compound, and tumor growth is monitored over time. Tumor volume and weight are measured to assess the compound's efficacy.
-
Transgenic Mouse Models: Mice are genetically engineered to develop specific types of cancer (e.g., MMTV-PyMT for breast cancer). These models allow for the study of tumor development and metastasis in a more physiologically relevant context.
Conclusion
The preclinical data for andrographolide and its derivatives provide a strong foundation for their potential as therapeutic agents in oncology and inflammatory diseases. The consistent in vitro and in vivo efficacy, coupled with a growing understanding of their mechanisms of action at the molecular level, underscores the need for further investigation and clinical development. This guide offers a consolidated overview to aid researchers in navigating the existing data and designing future studies to unlock the full therapeutic potential of these promising natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Andrographolide Inhibits ER-Positive Breast Cancer Growth and Enhances Fulvestrant Efficacy via ROS-FOXM1-ER-α Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview [mdpi.com]
- 10. Andrographolide inhibits proliferation and induces cell cycle arrest and apoptosis in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Andrographolide Suppress Tumor Growth by Inhibiting TLR4/NF-κB Signaling Activation in Insulinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. nacalai.com [nacalai.com]
- 24. agrisera.com [agrisera.com]
- 25. origene.com [origene.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside
Hazard Assessment & Precautionary Measures
Due to the lack of specific toxicological data, this compound must be treated as hazardous.[1] Assume the substance may be toxic, and potentially more so than its individual components.[4] All handling and disposal preparations must occur within a certified laboratory chemical hood.[4]
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling the compound:
-
Appropriate chemical-resistant gloves (consult your institution's glove selection guide).
-
Safety goggles or face shield.
-
A lab coat.[5]
Waste Collection & Containment
Proper containment is critical to prevent environmental release and ensure safe handling.
-
Primary Container: Use a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., HDPE - High-Density Polyethylene). The container must have a secure, screw-top cap.[6]
-
Labeling: All chemical containers, including waste, must be clearly labeled.[7] Affix a "Hazardous Waste" label to the container immediately. Use a pencil or permanent marker to fill in the following:
-
Full Chemical Name: (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside
-
Designation: Mark as "Unknown Toxicity."
-
Constituents: List all components of the waste, including any solvents used.
-
Hazard Class: Designate as "Research Chemical of Unknown Hazard."
-
Principal Investigator/Lab Contact: Your name and lab information.
-
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.[6] Store waste away from incompatible materials such as strong acids, bases, and oxidizing agents.[6]
Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA at or near the point of generation.[2][6]
-
The SAA must be a secondary containment bin or tray.
-
Keep the waste container closed at all times except when adding waste.[8]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[2]
-
The area should be inspected weekly for any signs of leakage.[6]
Disposal Procedure
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][8][9] Evaporation is not a permissible disposal method.[8]
-
Preparation: Ensure the waste container is securely capped and the label is complete and legible.
-
Request Pickup: Once the container is full (no more than 3/4 full to allow for expansion) or you are finished generating this waste, submit a hazardous waste pickup request to your institution's EHS or Research Safety office.[1][5]
-
Transfer: Follow your institution's specific procedures for transferring the waste to EHS personnel for final disposal.
The table below summarizes the key procedural information.
| Parameter | Specification | Rationale |
| Compound Status | Novel research chemical; treat as hazardous. | Lack of specific SDS and toxicological data requires a conservative approach.[1][4] |
| Primary PPE | Chemical-resistant gloves, safety goggles, lab coat. | To prevent skin and eye contact with a substance of unknown toxicity.[5] |
| Waste Container | Compatible, leak-proof container with a screw-top cap. | To prevent rupture, leakage, and environmental release.[6] |
| Waste Label | Hazardous Waste Label with full chemical name, "Unknown Toxicity," accumulation date, and PI contact. | Required by regulations for proper identification, tracking, and safe handling.[3][7] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | Ensures waste is stored safely at the point of generation and complies with regulations.[2][6] |
| Disposal Method | Collection for disposal by institutional Environmental Health & Safety (EHS). | Prohibited from drain or trash disposal; ensures environmentally sound and compliant disposal.[2][8][9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and required steps for the proper disposal of this research chemical.
References
- 1. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. uttyler.edu [uttyler.edu]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside
Essential Safety Protocols for Handling Novel Diterpene Glycosides
This document provides immediate safety, handling, and disposal guidance for (2E)-5-[(1R,4aS,5S,6R,8aS)-Decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-pente-1-nyl I(2)-D-glucopyranoside. As the specific toxicological properties of this novel compound are not fully characterized, a conservative approach based on the principles of green chemistry and laboratory safety is mandatory.[1] This protocol is designed for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
The primary risk associated with novel research chemicals is the unknown hazard profile. Therefore, the compound must be handled as potentially hazardous. The core structure is related to labdane diterpenoids, such as Andrographolide, which are bioactive.[2] All personnel must review this protocol and the general principles of chemical safety before commencing work.
Assumed Hazard Summary
| Hazard Category | Potential Risk | Recommended Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Unknown. Assume moderate toxicity. | Avoid direct contact, ingestion, and aerosol generation. Handle in a certified chemical fume hood. |
| Skin Corrosion / Irritation | Unknown. May cause irritation upon contact. | Wear appropriate gloves and a lab coat at all times.[3][4] |
| Eye Damage / Irritation | Unknown. Particulates or splashes may cause serious irritation. | Wear chemical splash goggles.[4] |
| Carcinogenicity / Mutagenicity | No data available. Treat as an unknown risk. | Use engineering controls (fume hood) and PPE to minimize exposure. |
Personal Protective Equipment (PPE) Specifications
Appropriate PPE is the last line of defense after engineering and administrative controls.[1] The following PPE is mandatory when handling the compound in any form (solid or in solution).
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). Change gloves immediately if contaminated. | Prevents skin contact with the chemical.[3] |
| Eye Protection | ANSI Z87.1-compliant chemical splash goggles. | Protects eyes from splashes and airborne particulates. Safety glasses are insufficient.[4] |
| Body Protection | Long-sleeved laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination.[3][4] |
| Footwear | Closed-toe shoes covering the entire foot. | Prevents injury from spills or dropped items.[3] |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood. If weighing outside a hood, an N95 respirator is recommended. | Minimizes inhalation of airborne powder. |
Operational and Disposal Plans
The following procedural guidance outlines the step-by-step process for safely handling, using, and disposing of the compound.
Experimental Workflow: Handling and Preparation
This workflow minimizes exposure during routine laboratory operations such as weighing the compound and preparing solutions.
Caption: Workflow for Safe Weighing and Solution Preparation.
Hierarchy of Controls
To ensure maximum safety, a hierarchical approach to risk mitigation is employed. This strategy prioritizes engineering and administrative controls over sole reliance on PPE.
Caption: Hierarchy of Controls for Minimizing Chemical Exposure.
Disposal Plan
Since the compound is not explicitly listed as hazardous, it may fall under the category of non-hazardous chemical waste.[5][6] However, institutional EHS policies must be followed. Never dispose of chemical waste down the drain unless explicitly permitted.[7]
Step-by-Step Disposal Protocol
-
Aqueous Waste:
-
Collect all aqueous solutions containing the compound in a dedicated, sealed, and clearly labeled waste container.
-
The label must include: "Non-Hazardous Chemical Waste," the full chemical name, concentration, and the start date of accumulation.[6]
-
Contact your institution's Environmental Health & Safety (EHS) office for pickup and disposal guidance.
-
-
Solid Waste:
-
Place contaminated consumables (e.g., gloves, weigh paper, absorbent liners) in a sealed plastic bag or container.
-
Label the container as "Solid Laboratory Waste" and list the chemical contaminant.
-
Dispose of this container through the institutional chemical waste stream, not in the regular trash.[8]
-
-
Empty Containers:
-
The original container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
Collect the first two rinsates as chemical waste.
-
Deface the original label on the empty container before disposal in the appropriate glass or plastic recycling bin.[8]
-
Disclaimer: This guidance is based on general laboratory safety principles for handling novel compounds. Always consult your institution's specific safety protocols and Chemical Hygiene Plan. If you have any doubts, contact your EHS department for clarification.[6]
References
- 1. 12 Principles of Green Chemistry - American Chemical Society [acs.org]
- 2. Andrographolide - Protheragen [protheragen.ai]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
